p-Ethynylphenylalanine
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-ethynylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h1,3-6,10H,7,12H2,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDNGMUGVMESGE-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649147 | |
| Record name | 4-Ethynyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278605-15-5 | |
| Record name | 4-Ethynyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
p-Ethynylphenylalanine chemical structure and properties
An In-depth Technical Guide to p-Ethynylphenylalanine
Introduction
This compound (pEPA), also known as 4-Ethynyl-L-phenylalanine, is a synthetically derived, non-proteinogenic amino acid. It has emerged as a critical pharmacological tool for researchers in neuroscience and drug development. Its primary significance lies in its function as a potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1] This selective action allows for the controlled depletion of serotonin, providing a powerful method to investigate the extensive roles of this neurotransmitter in various physiological and pathological processes.[1][2] Furthermore, the presence of a terminal alkyne group makes this compound a valuable reagent for "click chemistry," enabling its use in bioconjugation and molecular labeling applications.[3][4]
Chemical Structure and Physicochemical Properties
This compound is an analog of the natural amino acid L-phenylalanine, distinguished by an ethynyl group (-C≡CH) substituted at the para position of the phenyl ring.
-
IUPAC Name : (2S)-2-amino-3-(4-ethynylphenyl)propanoic acid[5]
-
Molecular Formula : C₁₁H₁₁NO₂[5]
-
SMILES : N--INVALID-LINK--C(O)=O[6]
-
InChI Key : PPDNGMUGVMESGE-JTQLQIEISA-N[5]
Quantitative physicochemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 189.21 g/mol | [5] |
| CAS Number | 278605-15-5 | [3][5] |
| Solubility | DMSO: 2.0 - 2.22 mg/mL (10.6 - 11.73 mM) | [6][7] |
| 1M HCl (pH 1): 216.0 mg/mL (1141.6 mM) | [7] | |
| 1M NaOH (pH 11): 216.0 mg/mL (1141.6 mM) | [7] | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [3][6] |
Mechanism of Action and Biological Activity
This compound exerts its biological effects primarily through the competitive and reversible inhibition of tryptophan hydroxylase (TPH).[1][3] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is the initial and rate-limiting step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][8] By inhibiting TPH, this compound effectively reduces the production of serotonin in both the central and peripheral nervous systems.[1]
Caption: Inhibition of the serotonin synthesis pathway by this compound.
Potency and Selectivity
This compound is a highly selective inhibitor. It demonstrates significantly greater potency for TPH compared to other aromatic amino acid hydroxylases.[1] This selectivity is crucial for its utility as a research tool, as it minimizes off-target effects.
| Parameter | Value / Observation | Source |
| TPH Inhibition (K_i) | 32.6 ± 6.2 µM (competitive vs. tryptophan) | [1][3][7] |
| Comparison to pCPA | ~10 times more potent than p-chlorophenylalanine (pCPA) in vivo | [1] |
| Selectivity | Little to no inhibitory activity toward Tyrosine Hydroxylase (TH) | [1] |
| No inhibition of Phenylalanine Hydroxylase (PAH) or tyrosinase | [1] | |
| Receptor Affinity | Poor ligand for various serotonin (5-HT) receptors | [1][3][7] |
In Vivo Effects
Administration of this compound to animal models leads to a rapid and significant decrease in serotonin levels.
| Study Parameter | Observation | Source |
| Animal Model | Male Sprague-Dawley rats | [1][6] |
| Dosage | 30 mg/kg (i.p.) | [1] |
| Effect on TPH Activity | 95 ± 5% decrease in brain TPH activity at 24 hours | [1] |
| Effect on Serotonin | 85% decrease in brain serotonin (5-HT) and 5-HIAA levels at 24 hours | [1] |
| Duration of Effect | Serotonin levels return to normal after 12 days following a single 5 mg/kg injection | [2] |
Experimental Protocols
Protocol 1: In Vitro TPH Enzyme Activity Assay
This protocol is adapted from methodologies used to characterize TPH inhibitors. It measures the enzymatic conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then quantified by HPLC.
A. Materials and Reagents:
-
Purified recombinant TPH enzyme
-
This compound (inhibitor)
-
L-tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄, cofactor)
-
Ferrous ammonium sulfate
-
Catalase
-
Dithiothreitol (DTT)
-
Assay Buffer: 40 mM Na-HEPES, pH 7.0
-
Stop Solution: 2% (v/v) acetic acid in ethanol
-
HPLC system with fluorescence or electrochemical detection
B. Procedure:
-
Enzyme Preparation: Prepare a solution of purified TPH in the assay buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (e.g., 50 µL final volume) containing:
-
Assay Buffer
-
Catalase (0.05 mg/mL)
-
Ferrous ammonium sulfate (10 µM)
-
L-tryptophan (e.g., 20 µM for standard assay; variable for K_i determination)
-
Varying concentrations of this compound (dissolved in an appropriate solvent like DMSO, ensuring final solvent concentration is low and consistent across all samples).
-
-
Enzyme Addition: Add the prepared TPH enzyme to the reaction mixture and pre-incubate for 5-10 minutes at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of BH₄ (200 µM final concentration) and DTT (2 mM final concentration).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold Stop Solution. This precipitates the enzyme.
-
Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Quantification: Transfer the supernatant to an HPLC vial and analyze for the presence of 5-HTP. The amount of 5-HTP produced is directly proportional to the TPH activity.
-
Data Analysis: Calculate the percent inhibition for each pEPA concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. For kinetic analysis, repeat the experiment with varying substrate concentrations to determine the inhibition type and K_i value using Michaelis-Menten and Lineweaver-Burk plots.
Protocol 2: In Vivo TPH Inhibition in Rodents
This protocol outlines the steps to assess the effect of this compound on brain serotonin levels in rats, based on published studies.[1][2]
Caption: Experimental workflow for assessing in vivo TPH inhibition.
A. Materials and Animals:
-
Male Sprague-Dawley rats (e.g., 200 g)[6]
-
This compound
-
Sterile vehicle solution (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Dissection tools
-
Tissue homogenizer
-
High-speed refrigerated centrifuge
-
HPLC system for quantifying serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
B. Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment, with ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration for injection (e.g., for a 30 mg/kg dose).
-
Administration: Divide animals into treatment and control groups. Administer this compound via i.p. injection to the treatment group and an equivalent volume of vehicle to the control group.
-
Post-Injection Period: Return animals to their cages. The time point for tissue collection can vary; a 24-hour period is effective for observing significant depletion.[1]
-
Tissue Collection: At the designated time point, euthanize the animals using an approved method. Rapidly decapitate and dissect the brain. Specific regions like the midbrain, hippocampus, or striatum can be isolated on ice.[1][2]
-
Sample Preparation: Weigh the collected tissue and homogenize in a suitable buffer (e.g., a perchloric acid solution to precipitate proteins).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 15 minutes.
-
Analysis: Collect the supernatant, filter if necessary, and inject it into an HPLC system equipped with an appropriate column and detector (electrochemical or fluorescence) to measure the concentrations of 5-HT and 5-HIAA.
-
Data Analysis: Express neurotransmitter levels as ng/mg of tissue. Use statistical tests (e.g., t-test or ANOVA) to compare the results from the pEPA-treated group to the vehicle-treated control group.
Synthesis Overview
The synthesis of this compound has been achieved through a Heck reaction. This process involves the coupling of trimethylsilylacetylene with N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine methyl ester, followed by deprotection steps to yield the final product.[1]
Conclusion
This compound is a well-characterized and indispensable compound for neuropharmacological research. Its high potency and selectivity as a TPH inhibitor allow for precise manipulation of the serotonin system, facilitating studies on the role of serotonin in health and disease.[1] Its dual functionality as a click chemistry reagent further broadens its applicability in modern biochemical and cell biology research.[3] The detailed protocols provided herein offer a guide for researchers to effectively utilize this compound in both in vitro and in vivo experimental settings.
References
- 1. This compound: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short- and long-term effects of this compound on brain serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. This compound | Hydroxylase | TargetMol [targetmol.com]
- 8. tandfonline.com [tandfonline.com]
A Technical Guide to the Biochemical and Biophysical Properties of p-Ethynylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of p-Ethynylphenylalanine (p-EPA), a versatile non-canonical amino acid. It details its core physicochemical properties, its potent biochemical activity as an inhibitor of serotonin synthesis, and its application as a bio-orthogonal probe for chemical biology and proteomics.
Core Physicochemical and Biophysical Properties
This compound is an analogue of L-phenylalanine distinguished by an ethynyl group at the para position of the phenyl ring. This modification is central to its dual functionality.
Physical and Chemical Data
The fundamental properties of p-EPA are summarized below, providing essential information for its use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(4-ethynylphenyl)propanoic acid | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| CAS Number | 278605-15-5 | [1] |
| Structure | L-phenylalanine with a terminal alkyne at the para-position. | [2] |
| Solubility | DMSO: 2.22 mg/mL (11.73 mM) 1M NaOH: 240 mg/mL (pH 11) 1M HCl: 240 mg/mL (pH 1) | [2] |
Spectroscopic Properties
The aromatic ring and conjugated ethynyl group give p-EPA distinct spectroscopic characteristics. While specific data for p-EPA is not extensively published, its properties can be inferred from its structural similarity to phenylalanine. The phenyl group is the primary chromophore.
| Parameter | Description |
| UV Absorbance | Like phenylalanine, p-EPA is expected to absorb UV light with a primary peak in the range of 250-260 nm and a smaller peak around 210 nm due to the π→π* transitions of the aromatic ring.[3] |
| Intrinsic Fluorescence | Phenylalanine exhibits fluorescence with an emission maximum around 280-283 nm when excited near 260 nm.[4] p-EPA is expected to have similar, albeit modulated, fluorescent properties. Its primary utility in fluorescence studies, however, comes from its ability to be "clicked" to a bright external fluorophore. |
Biochemical Activity and Pharmacological Profile
The primary biochemical function of p-EPA is the potent and selective inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.
Inhibition of Tryptophan Hydroxylase (TPH)
p-EPA acts as a competitive and reversible inhibitor of TPH, directly competing with the native substrate, L-tryptophan.[2][5] This action effectively blocks the first step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[5] Its high selectivity for TPH over other aromatic amino acid hydroxylases, such as tyrosine hydroxylase and phenylalanine hydroxylase, makes it a precise tool for studying the serotonergic system.[5]
References
Unraveling the Enigmatic Mechanism of p-Ethynylphenylalanine in Tryptophan Hydroxylase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Ethynylphenylalanine (p-Epa) is a potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. This technical guide provides an in-depth exploration of its mechanism of action, offering a comprehensive resource for researchers in pharmacology and drug development. We delve into the kinetic properties of p-Epa, its effects on TPH isoforms, and the in vivo consequences of its administration. This guide also presents detailed experimental protocols for key assays and utilizes visualizations to elucidate complex pathways and workflows, empowering researchers to further investigate this compelling molecule.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and peripheral signaling molecule involved in a vast array of physiological processes. Its synthesis is initiated by the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). Two isoforms of TPH exist: TPH1, predominantly found in peripheral tissues like the gut and pineal gland, and TPH2, which is primarily expressed in the central nervous system. The differential roles of these isoforms make selective TPH inhibition a promising strategy for the development of therapeutics for a range of disorders, from carcinoid syndrome to psychiatric conditions.
This compound (p-Epa) has emerged as a significant tool in the study of serotonergic systems due to its potent inhibition of TPH. Understanding its precise mechanism of action is paramount for its application in research and for the potential development of novel therapeutics.
Mechanism of Action of this compound
The mechanism of p-Epa's inhibition of TPH presents a nuanced picture, with differing characteristics observed in in vitro and in vivo settings.
In Vitro Inhibition:
In vitro studies have characterized p-Epa as a competitive and reversible inhibitor of TPH with respect to its substrate, tryptophan.[1][2] This indicates that p-Epa directly competes with tryptophan for binding to the active site of the enzyme.
In Vivo Inhibition:
In contrast to the reversible nature observed in vitro, in vivo studies in rats have demonstrated that a single administration of p-Epa leads to a profound and long-lasting depletion of serotonin levels.[3] Brain serotonin concentrations can take up to 12 days to return to normal following a single dose, suggesting an irreversible or slowly reversible mechanism of action in a physiological context.[3] This discrepancy may be attributed to several factors, including the potential metabolic activation of p-Epa in vivo to a more reactive species that can covalently modify the TPH enzyme, or a very slow dissociation rate from the enzyme's active site. Further research into the potential for time-dependent inhibition or covalent adduction is warranted to fully elucidate this in vivo mechanism.
Selectivity Profile:
p-Epa exhibits a high degree of selectivity for TPH over other aromatic amino acid hydroxylases. It shows minimal inhibitory activity against tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, and phenylalanine hydroxylase (PAH).[1] Furthermore, p-Epa demonstrates a low affinity for serotonin receptors and the serotonin transporter, indicating that its pharmacological effects are primarily due to the direct inhibition of serotonin synthesis.[1][2]
Quantitative Data on this compound Inhibition
The following tables summarize the available quantitative data for the inhibition of TPH by p-Epa.
Table 1: In Vitro Inhibition of Tryptophan Hydroxylase by this compound
| Parameter | Value | Enzyme Source | Notes | Reference |
| Ki | 32.6 ± 6.2 µM | Not specified | Competitive inhibitor vs. tryptophan. | [1][2] |
Table 2: In Vivo Effects of this compound on TPH Activity and Serotonin Levels in Rats
| Dose (i.p.) | Time Point | Tissue | Effect | Reference |
| 30 mg/kg | 24 hours | Brain homogenates | 95 ± 5% decrease in TPH activity | [1] |
| 30 mg/kg | 24 hours | Brain | 85% decrease in serotonin and 5-HIAA levels | [1] |
| 5 mg/kg | 30 min - 4 days | Raphe nuclei | Significant decrease in 5-HT tissue concentration | [3] |
| 5 mg/kg | Up to 12 days | Brain | Normal 5-HT levels reappeared after 12 days | [3] |
Note: Data on the differential inhibition of TPH1 and TPH2 isoforms by this compound are not currently available in the reviewed literature. This represents a key area for future investigation to understand the potential for selective targeting of peripheral versus central serotonin synthesis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz to illustrate key aspects of TPH inhibition by p-Epa.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize TPH inhibitors like p-Epa. These should be adapted and optimized for specific experimental conditions.
In Vitro TPH Inhibition Assay (HPLC-Based)
This protocol is based on methods for measuring the activity of aromatic amino acid hydroxylases.
Materials:
-
Purified recombinant TPH1 or TPH2 enzyme
-
L-tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
HEPES buffer (pH 7.0)
-
This compound (inhibitor)
-
Perchloric acid (for reaction termination)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, catalase, ferrous ammonium sulfate, and L-tryptophan at desired concentrations.
-
Add Inhibitor: Add varying concentrations of p-Epa (dissolved in an appropriate solvent, e.g., DMSO, with final solvent concentration kept constant across all samples, typically <1%). Include a vehicle control without the inhibitor.
-
Pre-incubation: Pre-incubate the reaction mixture with the inhibitor and purified TPH enzyme for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding BH4 and DTT.
-
Incubation: Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C. The reaction time should be within the linear range of product formation.
-
Terminate Reaction: Stop the reaction by adding a final concentration of perchloric acid.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 column. The product, 5-HTP, is separated and quantified using fluorescence detection (e.g., excitation at 295 nm and emission at 325 nm).
-
Data Analysis: Calculate the percentage of inhibition for each p-Epa concentration and determine the IC50 value by non-linear regression. For kinetic analysis (to determine Ki), vary the substrate (tryptophan) concentration at fixed inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
In Vivo Assessment of TPH Inhibition in Rodents
This protocol outlines the general procedure for evaluating the effect of p-Epa on brain serotonin levels.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Rodents (e.g., Sprague-Dawley rats)
-
Anesthesia
-
Dissection tools
-
Homogenization buffer
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Animal Handling and Dosing: Acclimatize animals to the housing conditions. Administer p-Epa via the desired route (e.g., intraperitoneal injection) at the chosen dose. A control group should receive the vehicle.
-
Tissue Collection: At predetermined time points after dosing, euthanize the animals according to approved ethical protocols. Rapidly dissect the brain regions of interest (e.g., striatum, hippocampus, cortex) on ice.
-
Sample Preparation: Weigh the tissue samples and homogenize them in a suitable buffer (e.g., perchloric acid solution containing an internal standard).
-
Centrifugation: Centrifuge the homogenates at high speed to pellet cellular debris.
-
HPLC-ECD Analysis: Filter the supernatant and inject it into an HPLC system with a C18 column and an electrochemical detector. This will allow for the simultaneous quantification of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
-
Data Analysis: Normalize the concentrations of 5-HT and 5-HIAA to the tissue weight. Compare the levels in the p-Epa-treated groups to the vehicle-treated control group to determine the percentage reduction.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for the investigation of the serotonergic system. Its potent and selective inhibition of TPH allows for the acute and significant depletion of serotonin levels. However, this technical guide has highlighted critical areas that require further investigation. The discrepancy between its in vitro reversible and in vivo apparently irreversible mechanism of action needs to be resolved. This could be achieved through studies investigating its potential for covalent binding or time-dependent inhibition.
Furthermore, a crucial gap in the current knowledge is the lack of data on the differential inhibitory activity of p-Epa against TPH1 and TPH2. Determining the IC50 or Ki values for each isoform is essential for understanding its potential for selectively targeting peripheral versus central serotonin synthesis, a key consideration for therapeutic development. Future research focused on these areas will undoubtedly enhance our understanding of p-Epa's mechanism of action and its potential applications in neuroscience and medicine.
References
The Alkyne Handle: A Technical Guide to the Spectroscopic Properties of p-Ethynylphenylalanine for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectroscopic properties and applications of the non-canonical amino acid p-Ethynylphenylalanine (pEpa). Its unique terminal alkyne group serves as a versatile and minimally perturbative bioorthogonal handle, enabling powerful spectroscopic analysis of protein structure, dynamics, and interactions through vibrational spectroscopy and targeted fluorescence labeling.
Introduction to this compound (pEpa) as a Spectroscopic Probe
This compound is a structural analog of phenylalanine that contains a terminal alkyne (C≡CH) functional group. This small, chemically unique moiety is essentially absent in biological systems, making it an ideal bioorthogonal probe. Once incorporated into a protein of interest using genetic code expansion techniques, the alkyne group can be used in two primary spectroscopic modalities:
-
As a Vibrational Reporter: The carbon-carbon triple bond has a distinct vibrational frequency that appears in a region of the Raman and infrared spectrum that is free from interference from other biological molecules (typically 2100-2250 cm⁻¹). This allows for the direct monitoring of the local environment at a specific site within the protein.
-
As a Chemical Handle for Fluorophore Conjugation: The terminal alkyne readily undergoes highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction allows for the covalent attachment of a vast array of azide-functionalized molecules, including bright and environmentally sensitive fluorophores, enabling advanced fluorescence-based protein analysis.
Spectroscopic Properties of pEpa
The utility of pEpa lies in the distinct and measurable properties of its alkyne group and the products it forms.
Vibrational Spectroscopy (Raman and Infrared)
The alkyne C≡C stretch is a powerful vibrational probe, particularly for Raman spectroscopy, due to its strong signal and sensitivity to the local environment.
-
Raman Spectroscopy: The alkyne stretch in pEpa is a strong Raman scatterer, especially when conjugated to the phenyl ring. Its frequency is sensitive to local electronic interactions, such as hydrogen bonding and solvent polarity, making it a solvatochromic Raman probe.[1] This allows researchers to monitor changes in the local environment of the pEpa residue in response to protein folding, ligand binding, or conformational changes.[1]
-
Infrared (IR) Spectroscopy: While the alkyne stretch is observable in the IR spectrum, its molar extinction coefficient is very low.[2] The resulting weak absorption signal makes it a less effective probe for IR spectroscopy, especially at the low concentrations typical for protein studies.[2]
| Spectroscopic Technique | Vibrational Mode | Typical Frequency (cm⁻¹) | Key Characteristics & Applications |
| Raman Spectroscopy | Alkyne C≡C Stretch | ~2100 - 2125 | Strong, sharp signal in a spectrally silent region of the cell. Frequency is sensitive to the local environment (solvatochromic), allowing it to report on protein structure and dynamics.[1] |
| Infrared (IR) Spectroscopy | Alkyne C≡C Stretch | ~2100 - 2125 | Very weak absorption signal (low molar extinction coefficient).[2] Generally not a useful probe for protein studies at typical concentrations due to low sensitivity.[2] |
Fluorescence Spectroscopy (via Click Chemistry)
pEpa itself is not fluorescent. However, its true power in fluorescence applications is realized after covalently attaching a fluorescent azide probe via CuAAC. The resulting 1,2,3-triazole linkage is stable and does not significantly alter the photophysical properties of the attached dye. This "click-and-probe" strategy allows for highly specific labeling of a target protein with a wide variety of fluorophores.
The choice of the fluorescent azide determines the spectroscopic properties of the final labeled protein. Some probes are "fluorogenic," meaning their fluorescence is significantly enhanced upon reacting with the alkyne, which reduces background from unreacted dye in imaging applications.[3]
Below is a table of representative azide-functionalized fluorophores commonly used for labeling alkyne-modified proteins.
| Fluorophore Azide | Ex (nm) | Em (nm) | Quantum Yield (Φ) | Notes |
| 3-Azido-7-hydroxycoumarin | ~365 | ~477 | Becomes fluorescent upon "click" | An example of a fluorogenic probe where the triazole product is highly fluorescent compared to the starting azide.[3][4] |
| 5-FAM Azide | ~492 | ~517 | ~0.9 | A bright, green-emitting fluorescein derivative.[1] |
| 5-TAMRA Azide | ~544 | ~576 | ~0.1 (in Methanol) | A popular orange-emitting rhodamine dye.[1] |
| Sulfo-Cy3 Azide | ~550 | ~570 | ~0.15 | A water-soluble cyanine dye, excellent for single-molecule studies. |
| Sulfo-Cy5 Azide | ~646 | ~662 | ~0.2 | A water-soluble, far-red emitting cyanine dye, useful for in vivo imaging due to reduced autofluorescence.[5] |
| Alexa Fluor 488 Azide | ~495 | ~519 | ~0.92 | A very bright and photostable green fluorophore. |
| Alexa Fluor 647 Azide | ~650 | ~665 | ~0.33 | A bright and photostable far-red fluorophore. |
Note: Photophysical properties such as Quantum Yield can be highly dependent on the local environment and conjugation. The values presented are representative.
Experimental Protocols & Workflows
The use of pEpa for protein analysis involves three main stages: site-specific incorporation of pEpa into the protein, bioorthogonal conjugation to a probe (if applicable), and spectroscopic analysis.
Diagram: Overall Experimental Workflow
Caption: Experimental workflow for pEpa incorporation and spectroscopic analysis.
Protocol 1: Site-Specific Incorporation of pEpa in E. coli
This protocol is adapted from established methods for unnatural amino acid incorporation.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the protein of interest, with a TAG amber stop codon mutated at the desired site.
-
pEVOL-pEpa plasmid (or equivalent) encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pEpa.
-
This compound (pEpa).
-
Appropriate antibiotics, LB media, and IPTG for induction.
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pEpa plasmid. Plate on LB-agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the starter culture. Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induction: Add pEpa to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to shake for 12-18 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the pEpa-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged). Confirm incorporation and purity via SDS-PAGE and mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of the pEpa-containing protein with an azide-fluorophore.
Materials:
-
Purified pEpa-containing protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
Azide-fluorophore (e.g., 5-FAM-Azide), 10 mM stock in DMSO.
-
Copper(II) sulfate (CuSO₄), 50 mM stock in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water (or other copper-chelating ligand).
-
Sodium ascorbate, 100 mM stock in water (prepare fresh).
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
pEpa-containing protein to a final concentration of 20-100 µM.
-
Buffer to 80% of the final volume.
-
Azide-fluorophore to a final concentration of 200-500 µM (10-fold molar excess over protein).
-
-
Catalyst Premix: In a separate tube, premix CuSO₄ and THPTA ligand at a 1:5 molar ratio. For the reaction above, add CuSO₄ to a final concentration of 1 mM and THPTA to 5 mM.
-
Initiation: Add the CuSO₄/THPTA premix to the protein/dye solution.
-
Reduction: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess dye and reagents using a desalting column (e.g., PD-10) or dialysis. The labeled protein is now ready for fluorescence analysis.
Diagram: Click Chemistry Reaction Pathway
Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction pathway.
Conclusion
This compound is a powerful and versatile tool for protein analysis. As a vibrational probe, its alkyne stretch offers a sensitive and direct readout of the local protein environment via Raman spectroscopy. As a bioorthogonal handle, it facilitates precise, site-specific fluorescent labeling through click chemistry, opening the door to a wide range of fluorescence-based assays. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers looking to leverage the unique spectroscopic properties of pEpa to gain deeper insights into protein structure and function.
References
- 1. interchim.fr [interchim.fr]
- 2. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Bioorthogonality of p-Ethynylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of p-Ethynylphenylalanine (p-EtPhe), a non-canonical amino acid that serves as a powerful tool in chemical biology and drug development. Its terminal alkyne functional group allows for highly specific, bioorthogonal chemical modifications of proteins and other biological molecules. We will explore the core chemical principles, detailed experimental protocols, and key applications of p-EtPhe, with a focus on the palladium-catalyzed Sonogashira cross-coupling reaction.
Core Principles: Bioorthogonality and the Alkyne Handle
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with or being influenced by native biochemical processes.[1][2][3][4] These reactions are characterized by high selectivity, efficiency, and biocompatibility.[3] this compound is a prime example of a bioorthogonal building block. As an analog of the natural amino acid phenylalanine, it can be incorporated into proteins using the cell's own translational machinery. The key to its utility is the ethynyl group (a terminal alkyne), which is biologically inert but serves as a chemical "handle" for subsequent, highly specific reactions.
The primary bioorthogonal reaction involving p-EtPhe is the Sonogashira cross-coupling reaction . This reaction forms a carbon-carbon bond between the terminal alkyne of p-EtPhe and an aryl or vinyl halide on a probe molecule, such as a fluorophore, a drug molecule, or a purification tag.[5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst and can proceed under mild, aqueous conditions suitable for biological samples.[5]
Experimental Protocols
Successful utilization of p-EtPhe involves two key stages: its incorporation into a target protein and the subsequent bioorthogonal labeling reaction.
This protocol describes the incorporation of p-EtPhe into a target protein at a specific site in E. coli by suppressing an amber (UAG) stop codon. This method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for p-EtPhe.[6][7][8]
Materials:
-
Expression plasmid for the protein of interest, with a UAG codon engineered at the desired labeling site.
-
pEVOL plasmid encoding the evolved p-EtPhe-specific aminoacyl-tRNA synthetase (p-EtPheRS) and its cognate tRNA.[8]
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) growth medium and Terrific Broth (TB).
-
Antibiotics (as required by plasmids).
-
This compound solution (e.g., 100 mM in 0.1 M NaOH).
-
L-arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pEtPhe plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium (containing antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction of Orthogonal System: Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the p-EtPheRS/tRNA pair.
-
Supplementation with p-EtPhe: Immediately add p-EtPhe to the culture to a final concentration of 1 mM.
-
Induction of Target Protein: One hour after adding p-EtPhe, induce target protein expression by adding IPTG to a final concentration of 1 mM.
-
Protein Expression: Reduce the temperature to 20-25°C and continue to shake for 12-18 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the p-EtPhe-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged). Confirm incorporation by mass spectrometry.
This protocol details the labeling of a purified p-EtPhe-containing protein with a probe functionalized with an aryl iodide.
Materials:
-
Purified p-EtPhe-containing protein in a suitable buffer (e.g., degassed PBS, pH 7.4).
-
Aryl iodide-functionalized probe (e.g., fluorophore, biotin).
-
Palladium precatalyst (e.g., Palladium(II) acetate, Pd(OAc)₂).
-
Copper(I) co-catalyst (e.g., Copper(I) iodide, CuI).
-
Water-soluble phosphine ligand (e.g., THPTA).
-
Mild base (e.g., sodium ascorbate).
-
Degassed, oxygen-free buffer. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[9]
Methodology:
-
Prepare Reaction Mixture: In an oxygen-free environment, prepare the reaction mixture. For a final volume of 100 µL:
-
50 µL of p-EtPhe-containing protein (e.g., 20 µM final concentration).
-
1 µL of aryl iodide probe (e.g., 200 µM final concentration from a 20 mM DMSO stock).
-
1 µL of Pd(OAc)₂ (e.g., 50 µM final concentration from a 5 mM stock in degassed water).
-
1 µL of CuI (e.g., 100 µM final concentration from a 10 mM stock in degassed water).
-
2 µL of THPTA ligand (e.g., 250 µM final concentration from a 12.5 mM stock in degassed water).
-
5 µL of sodium ascorbate (e.g., 2.5 mM final concentration from a 50 mM stock in degassed water).
-
Bring to 100 µL with degassed buffer.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours, protected from light if using a fluorescent probe.
-
Quenching and Purification: Quench the reaction by adding EDTA to chelate the metal catalysts. Remove excess probe and reaction components using a desalting column or dialysis.
-
Analysis: Confirm successful labeling via SDS-PAGE (observing a fluorescent band if a fluorophore was used), mass spectrometry (confirming the mass shift), or other relevant analytical techniques.
Quantitative Data
The efficiency of bioorthogonal reactions is critical. While specific kinetic data for p-EtPhe Sonogashira coupling on proteins is not widely published, data from related palladium-catalyzed bioorthogonal reactions provide insight into reaction rates under physiological conditions.
Table 1: Kinetic Parameters for Palladium-Peptide Catalyzed Depropargylation (Data adapted from studies on related Pd-catalyzed bioorthogonal reactions)[1][10]
| Catalyst | Substrate Concentration (µM) | Pseudo-first-order rate (k, h⁻¹) | Half-life (t₁/₂, h) |
| Metallopeptide 1-Pd | 10 - 40 | 0.1147 ± 0.05 | 6.04 |
| Metallopeptide 2-Pd | 10 - 40 | 0.2175 ± 0.03 | 3.19 |
Table 2: Representative Sonogashira Coupling Conditions (Illustrative conditions based on established protocols)[11][12]
| Parameter | Copper Co-catalyzed | Copper-Free Protocol |
| Pd Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | [DTBNpP]Pd(crotyl)Cl |
| Ligand | Water-soluble phosphine | DTBNpP (part of precatalyst) |
| Co-catalyst | CuI | None |
| Base | Mild base (e.g., amine) | Strong, non-nucleophilic base (e.g., TMP) |
| Solvent | Aqueous buffer / DMSO | DMSO |
| Temperature | Room Temperature - 37°C | Room Temperature |
| Typical Yield | Good to Excellent | Up to 97% (on small molecules)[11] |
Visualizing Workflows and Mechanisms
Understanding the workflow and underlying reaction mechanism is key to troubleshooting and adapting these protocols.
Applications and Critical Considerations
The ability to site-specifically modify proteins with p-EtPhe has broad applications in:
-
Drug Development: Attaching drug payloads to antibodies or other targeting proteins to create antibody-drug conjugates (ADCs).
-
Proteomics and Imaging: Labeling proteins with fluorescent probes or biotin tags to study their localization, interactions, and dynamics within cells.
-
Material Science: Creating novel biomaterials by cross-linking proteins in a controlled manner.[5]
A critical consideration for bioorthogonality is the potential for the probe itself to interact with biological systems. Research has shown that p-EtPhe can act as a competitive and reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[13] Administration of p-EtPhe to rats was shown to significantly decrease TPH activity and serotonin levels in the brain.[13][14] This finding underscores an important caveat: while the alkyne group is largely inert, the entire molecule may not be. Researchers must consider the potential pharmacological effects of p-EtPhe, especially in in vivo studies, as it challenges the assumption of perfect orthogonality.[13] Furthermore, the palladium catalysts used in the Sonogashira reaction can be deactivated by cellular components like proteins, and their potential toxicity must be managed, often by encapsulating them or using highly efficient, low-concentration catalyst systems.[1][2][15]
References
- 1. Dual-Bioorthogonal Catalysis by a Palladium Peptide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ activation of therapeutics through bioorthogonal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Short- and long-term effects of this compound on brain serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
p-Ethynylphenylalanine: A Technical Guide to its Application as a Probe for Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Ethynylphenylalanine (pE-Phe) is a non-canonical amino acid that has emerged as a versatile tool in chemical biology and drug discovery. Its unique alkyne moiety serves as a powerful bioorthogonal handle, allowing for the specific labeling and detection of proteins. Furthermore, pE-Phe exhibits potent and selective inhibitory activity against key enzymes, making it a valuable probe for studying enzyme function and a lead compound for drug development. This in-depth technical guide provides a comprehensive overview of pE-Phe, focusing on its application as a probe for enzyme activity, with detailed data presentation, experimental protocols, and visualizations of relevant pathways and workflows.
Core Concepts: Mechanism of Action and Applications
This compound primarily functions as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1] By mimicking the natural substrate, tryptophan, pE-Phe binds to the active site of TPH, thereby blocking the synthesis of 5-hydroxytryptophan and subsequently serotonin. This inhibitory action is reversible and has been shown to be highly selective for TPH over other aromatic amino acid hydroxylases such as tyrosine hydroxylase and phenylalanine hydroxylase.[1]
The alkyne group of pE-Phe also serves as a vibrational probe. When incorporated into a protein, the carbon-carbon triple bond exhibits a unique Raman scattering signal in a region of the spectrum that is free from interference from other biological molecules.[2][3] This allows for the use of techniques like Raman spectroscopy to study the local environment of the enzyme's active site and to monitor changes in protein conformation upon substrate or inhibitor binding.
Data Presentation: Quantitative Analysis of pE-Phe Inhibition
The inhibitory potency of this compound has been quantified against tryptophan hydroxylase. The following table summarizes the key inhibition data.
| Enzyme Target | Inhibitor | Ki (μM) | Inhibition Type | Notes |
| Tryptophan Hydroxylase (TPH) | This compound | 32.6 ± 6.2 | Competitive | Selective over tyrosine hydroxylase and phenylalanine hydroxylase.[1] |
Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Signaling Pathway: Serotonin Biosynthesis and Inhibition by pE-Phe
The following diagram illustrates the serotonin biosynthesis pathway and the point of inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols for In-Cell Protein Labeling with p-Ethynylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic nature of the proteome necessitates advanced methodologies for tracking protein synthesis, localization, and interactions in living cells. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful technique for the metabolic labeling of newly synthesized proteins. This method utilizes non-canonical amino acids with bioorthogonal functional groups, which are incorporated into proteins by the cell's translational machinery. These functional groups then allow for the selective chemical ligation of reporter tags, such as fluorophores or affinity handles, enabling downstream visualization and proteomic analysis.
This document provides a detailed protocol for the in-cell labeling of proteins using the non-canonical amino acid p-Ethynylphenylalanine (p-EtPhe). p-EtPhe is an analog of phenylalanine that contains a terminal alkyne group. This alkyne serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The incorporation of p-EtPhe into newly synthesized proteins allows for their subsequent tagging with azide-containing probes for various applications, including fluorescence microscopy, and enrichment for mass spectrometry-based proteomic analysis.
It is important to note that p-EtPhe has been reported as a potent inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1] Researchers should consider this potential off-target effect in their experimental design, particularly in neuronal cell types or when studying pathways involving serotonin.
Principle of the Method
The in-cell protein labeling workflow using p-EtPhe consists of three main stages:
-
Metabolic Labeling: Cells are cultured in a medium where phenylalanine is replaced with p-EtPhe. During active protein synthesis, the cellular machinery incorporates p-EtPhe into newly synthesized proteins in place of phenylalanine.
-
Cell Lysis and Click Chemistry: After the labeling period, cells are lysed to release the proteome. The alkyne-functionalized proteins are then conjugated to an azide-containing reporter tag (e.g., a fluorescent dye or biotin) via a copper(I)-catalyzed click reaction.
-
Downstream Analysis: The labeled proteins can be visualized by fluorescence microscopy or enriched using affinity purification (e.g., with streptavidin beads if a biotin-azide tag is used) for subsequent analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Quantitative Data Summary
Quantitative data for the incorporation efficiency and optimal labeling conditions of p-EtPhe in mammalian cells is not extensively documented in the literature. The following table provides recommended starting concentrations and incubation times based on typical BONCAT experiments with other non-canonical amino acids. Optimization of these parameters is critical for each cell line and experimental condition.
| Parameter | Recommended Starting Range | Notes |
| p-EtPhe Concentration | 50 - 200 µM | Higher concentrations may increase labeling but also potential toxicity. |
| Incubation Time | 4 - 24 hours | Longer times increase the labeled protein pool but may lead to secondary effects. |
| Cell Density | 70-80% confluency | Actively dividing cells will have higher rates of protein synthesis. |
| Reporter Tag Concentration | 2 - 40 µM | Titration is recommended to balance signal intensity and background.[2] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol is a starting point and should be optimized for your specific cell line and experimental goals.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Phenylalanine-free medium
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound (p-EtPhe)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed mammalian cells on appropriate culture plates or flasks and grow until they reach 70-80% confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing phenylalanine-free medium with dialyzed FBS and the desired final concentration of p-EtPhe (start with 50-100 µM).
-
Media Exchange and Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the prepared p-EtPhe labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvest:
-
After incubation, place the culture dish on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) or scrape the cells in PBS for downstream processing.
-
Collect the cell lysate or cell pellet and store at -80°C until further use.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol describes the "click" reaction to attach an azide-functionalized reporter molecule to the p-EtPhe-labeled proteins in the cell lysate.
Materials:
-
p-EtPhe-labeled cell lysate (from Protocol 1)
-
Azide-functionalized reporter tag (e.g., Azide-Fluorophore or Biotin-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or THPTA
-
Copper(II) Sulfate (CuSO4)
-
Cold acetone or methanol/chloroform for protein precipitation
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of the azide-reporter, TCEP/Sodium Ascorbate, TBTA/THPTA, and CuSO4 at appropriate concentrations. It is recommended to prepare fresh reducing agent solutions for each experiment.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, add the p-EtPhe-labeled cell lysate (typically 50-100 µg of total protein).
-
Add the azide-functionalized reporter tag to the desired final concentration (e.g., 20 µM).[2]
-
Add the copper(I)-stabilizing ligand (TBTA or THPTA) to a final concentration of ~100 µM.
-
Add CuSO4 to a final concentration of ~50 µM.
-
Initiate the reaction by adding the reducing agent (TCEP or sodium ascorbate) to a final concentration of ~1 mM.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle shaking, protected from light if using a fluorescent reporter.
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the labeled proteins by adding 4 volumes of cold acetone or by methanol/chloroform precipitation to remove excess reagents.[3]
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the proteins.
-
Carefully decant the supernatant.
-
Wash the protein pellet with cold acetone or methanol.
-
Air-dry the pellet briefly.
-
-
Resuspend and Analyze:
-
Resuspend the protein pellet in an appropriate buffer (e.g., 1x SDS-PAGE loading buffer for gel analysis or a buffer suitable for mass spectrometry).
-
The labeled proteins are now ready for downstream analysis.
-
Visualizations
Caption: Experimental workflow for in-cell protein labeling with p-EtPhe.
Caption: Principle of p-EtPhe incorporation and subsequent detection.
References
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with p-Ethynylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for being rapid, specific, high-yielding, and biocompatible.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[3][4] The incorporation of unnatural amino acids (UAAs) into proteins at specific sites provides a powerful tool for protein engineering and bioconjugation.[5][6][7]
p-Ethynylphenylalanine is a UAA that contains a terminal alkyne group, making it an ideal handle for bioorthogonal conjugation via the CuAAC reaction.[5] By genetically encoding this compound into a protein of interest, researchers can site-specifically attach a wide array of molecules, including fluorescent dyes, affinity tags, crosslinkers, or therapeutic payloads, without perturbing the protein's native structure or function.[8][9] This capability is invaluable in various fields, including activity-based protein profiling, in-situ drug discovery, and the development of antibody-drug conjugates (ADCs).[6][8][]
The protocols outlined below provide a framework for performing CuAAC on proteins containing this compound. They are based on established methods for bioconjugation that utilize a Cu(II) salt (e.g., CuSO₄) reduced in situ by sodium ascorbate to the catalytically active Cu(I) species.[11][12][13][14] Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are used to stabilize the Cu(I) catalyst, accelerate the reaction, and protect biomolecules from oxidative damage.[11][15]
Core Reaction Pathway
The fundamental principle of the CuAAC reaction is the precise and efficient formation of a triazole ring from an alkyne and an azide, catalyzed by a copper(I) source.
References
- 1. dovepress.com [dovepress.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry – Med Chem 101 [medchem101.com]
- 9. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with p-Ethynylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction to SPAAC with p-Ethynylphenylalanine
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments. This reaction proceeds without the need for cytotoxic copper catalysts, making it ideal for in vivo and in vitro applications.[1][2] The driving force for this reaction is the high ring strain of cyclooctyne derivatives, which readily react with azides to form a stable triazole linkage.[3][4]
This compound (pEPA) is a non-canonical amino acid that contains a terminal alkyne group.[5] This functional group makes pEPA a valuable tool for bioorthogonal chemistry. It can be incorporated into peptides and proteins, or used as a small molecule building block, to introduce a reactive handle for subsequent modification via SPAAC. While pEPA is also known as a potent and selective inhibitor of tryptophan hydroxylase, its utility as a click chemistry reagent is of growing interest in drug development, bioconjugation, and materials science.[1][5]
These application notes provide an overview of the principles of SPAAC involving pEPA, protocols for its use, and relevant data to guide experimental design.
Key Applications
-
Protein and Peptide Labeling: Site-specific incorporation of pEPA into proteins and peptides allows for the attachment of imaging agents (fluorophores, radiolabels), polyethylene glycol (PEG) chains for improved pharmacokinetics, or cytotoxic payloads for antibody-drug conjugates (ADCs).
-
Drug Discovery and Development: pEPA can be used to synthesize novel drug candidates and probes for target identification and validation. The triazole linkage formed via SPAAC is highly stable, making it a suitable linker in drug constructs.[6]
-
Materials Science: The modification of polymers and surfaces with pEPA enables the attachment of biomolecules or other functional groups through SPAAC, facilitating the creation of advanced biomaterials.[2]
Experimental Protocols
Protocol 1: General Procedure for SPAAC of this compound with a DBCO-Functionalized Molecule
This protocol describes a general method for the conjugation of this compound (or a peptide containing pEPA) to a molecule functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
This compound (pEPA) or pEPA-containing peptide
-
DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester, DBCO-amine)
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (if conducting the reaction in aqueous media)
-
Analytical HPLC and Mass Spectrometer for reaction monitoring and product characterization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of pEPA or the pEPA-containing peptide in a suitable solvent (e.g., DMSO or water). The concentration will depend on the specific experiment.
-
Prepare a stock solution of the DBCO-functionalized molecule in an appropriate solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the pEPA or pEPA-containing peptide with the DBCO-functionalized molecule. A slight molar excess (1.1 to 1.5 equivalents) of one reagent is often used to ensure complete consumption of the other.
-
The final concentration of reactants should be optimized but typically ranges from 10 µM to 10 mM.
-
The reaction can be performed in a variety of solvents. For biological molecules, a mixture of an organic solvent like DMSO with an aqueous buffer (e.g., PBS) is common. The final percentage of the organic solvent should be kept as low as possible to maintain the integrity of biomolecules.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature (20-25°C) or at 37°C. Higher temperatures can increase the reaction rate.[7]
-
The reaction time can vary from a few minutes to several hours, depending on the reactants' concentration and the specific cyclooctyne used. The reaction can be monitored by analytical HPLC or mass spectrometry to determine its completion.
-
-
Product Analysis and Purification:
-
Upon completion, the reaction mixture can be analyzed by HPLC and mass spectrometry to confirm the formation of the desired product.
-
The product can be purified using standard chromatographic techniques, such as reversed-phase HPLC.
-
Protocol 2: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of Fmoc-L-p-ethynylphenylalanine into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-L-p-ethynylphenylalanine
-
Rink Amide resin or other suitable solid support
-
Standard Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent
-
OxymaPure® or other suitable activating agent
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-L-p-ethynylphenylalanine and an activating agent (e.g., OxymaPure®) in DMF.
-
Add the coupling reagent (e.g., DIC) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Capping (Optional): Cap any unreacted amino groups with acetic anhydride.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Product Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the pEPA-containing peptide by mass spectrometry and analytical HPLC.
Quantitative Data
Table 1: Second-Order Rate Constants for SPAAC of Various Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| [9+1]CPP | 2.2 x 10⁻³ | Deuterated DMSO | [8] |
| [11+1]CPP | 4.5 x 10⁻⁴ | Deuterated DMSO | [8] |
| m[9+1]CPP | 9.6 x 10⁻³ | Deuterated DMSO | [8] |
Note: CPP refers to cycloparaphenyleneacetylene derivatives, which are strained alkyne macrocycles.
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates
| Buffer (pH) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Temperature (°C) | Reference |
| PBS (7) | 0.32 - 0.85 | 37 | [7] |
| HEPES (7) | 0.55 - 1.22 | 37 | [7] |
| Borate (10) | up to 1.18 | 37 | [7] |
Note: Data represents the reaction between sulfo-DBCO-amine and an azide.[7]
Visualizations
Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: Workflow for incorporating pEPA into a protein and subsequent SPAAC labeling.
References
- 1. This compound: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Applications of p-Ethynylphenylalanine in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Ethynylphenylalanine (pEPA) is a versatile synthetic amino acid with significant applications in neuroscience research. Its unique chemical structure, featuring a terminal alkyne group, allows for its use in two primary domains: as a bioorthogonal reporter for metabolic labeling of newly synthesized proteins and as a potent and selective inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. These dual functionalities make pEPA a valuable tool for investigating protein dynamics, neuronal plasticity, and the role of the serotonergic system in various physiological and pathological processes.
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing pEPA for their neuroscience research endeavors.
Application 1: Bioorthogonal Labeling of Nascent Proteins
This compound can be used as a surrogate for phenylalanine in protein synthesis. Once incorporated into nascent polypeptide chains, the ethynyl group serves as a bioorthogonal handle for covalent ligation with azide-functionalized reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This enables the visualization (Fluorescent Non-Canonical Amino Acid Tagging - FUNCAT) and affinity purification (Bioorthogonal Non-Canonical Amino Acid Tagging - BONCAT) of newly synthesized proteins in neurons and brain tissue.
Comparison with Other Non-Canonical Amino Acids
While other non-canonical amino acids like L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG) are more commonly used as methionine surrogates, pEPA offers the advantage of being a phenylalanine analogue. This can be particularly useful for studying the synthesis and turnover of proteins with a high abundance of phenylalanine or for investigating specific phenylalanine-dependent biological processes.
| Feature | This compound (pEPA) | L-Azidohomoalanine (AHA) | L-Homopropargylglycine (HPG) |
| Natural Amino Acid Analog | Phenylalanine | Methionine | Methionine |
| Bioorthogonal Group | Alkyne | Azide | Alkyne |
| Click Chemistry Partner | Azide-functionalized tags | Alkyne-functionalized tags | Azide-functionalized tags |
| Reported Toxicity in Neurons | No apparent toxicity at working concentrations[1] | No apparent toxicity at working concentrations[1] | No apparent toxicity at working concentrations[1] |
| Incorporation Efficiency | Dependent on protein composition and cellular state. | Generally efficient incorporation. | Generally efficient incorporation. |
Experimental Workflow: BONCAT/FUNCAT
The general workflow for BONCAT and FUNCAT involves two main stages: metabolic labeling of proteins with pEPA and subsequent detection via click chemistry.
Protocol: FUNCAT for Visualizing Nascent Proteins in Neuronal Cultures
This protocol is adapted from established FUNCAT procedures for other non-canonical amino acids and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound (pEPA)
-
Phenylalanine-free neuronal culture medium
-
Primary neuronal culture
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry reaction cocktail:
-
Azide-fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium ascorbate)
-
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Wash neuronal cultures once with pre-warmed PBS.
-
Replace the culture medium with pre-warmed phenylalanine-free medium and incubate for 30-60 minutes to deplete intracellular phenylalanine pools.
-
Replace the medium with phenylalanine-free medium containing pEPA. The optimal concentration should be determined empirically but can range from 50 µM to 4 mM. Incubate for the desired labeling period (e.g., 1-4 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail immediately before use. A typical cocktail for a single coverslip may consist of:
-
PBS (to final volume)
-
Azide-fluorophore (1-10 µM)
-
CuSO₄ (100-200 µM)
-
THPTA (500-1000 µM)
-
Sodium ascorbate (2.5-5 mM, add last to initiate the reaction)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain nuclei with DAPI if desired.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled nascent proteins using a fluorescence microscope with the appropriate filter sets.
-
Application 2: Inhibition of Tryptophan Hydroxylase (TPH)
pEPA is a potent and selective competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[2] This makes it a valuable pharmacological tool to investigate the roles of serotonin in the central nervous system.
Quantitative Data on TPH Inhibition
| Parameter | Value | Species | Reference |
| Ki (in vitro) | 32.6 ± 6.2 µM (vs. tryptophan) | Rat | |
| In vivo dosage | 30 mg/kg (i.p.) | Rat | [2] |
| Effect on TPH activity (in vivo) | 95 ± 5% decrease in brain homogenates (24h post-injection) | Rat | [2] |
| Effect on Serotonin levels (in vivo) | 85% decrease in brain (24h post-injection) | Rat | [2] |
| Effect on 5-HIAA levels (in vivo) | 85% decrease in brain (24h post-injection) | Rat | [2] |
| Onset of action (extracellular 5-HT decrease) | 30-90 minutes in different brain regions | Rat | |
| Duration of action | 5-HT levels remain decreased for up to 4 days, returning to normal after 12 days. | Rat | [3] |
Signaling Pathway: Inhibition of Serotonin Synthesis
pEPA acts by competitively inhibiting TPH, thereby blocking the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.
Protocol: In Vivo Administration of pEPA for Serotonin Depletion in Rodents
Materials:
-
This compound (pEPA)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Rodents (e.g., rats or mice)
-
Injection supplies (syringes, needles)
-
Equipment for behavioral testing or tissue collection
Procedure:
-
Preparation of pEPA Solution:
-
Dissolve pEPA in the chosen vehicle. Sonication may be required to aid dissolution. The concentration should be calculated based on the desired dose (e.g., 5-30 mg/kg) and the injection volume appropriate for the animal's weight.
-
-
Animal Handling and Injection:
-
Handle the animals according to approved institutional animal care and use committee (IACUC) protocols.
-
Administer the pEPA solution or vehicle control via intraperitoneal (i.p.) injection.
-
-
Experimental Time Course:
-
The timing of subsequent experiments will depend on the research question.
-
For acute effects on serotonin levels, tissue can be collected or behavioral testing can commence as early as 30 minutes post-injection.[3]
-
For maximal depletion of serotonin, a 24-hour time point is often used.[2]
-
For studies on the recovery of the serotonergic system, time points can extend up to 12 days.[3]
-
-
Tissue Collection and Analysis (Optional):
-
At the desired time point, euthanize the animals according to approved protocols.
-
Dissect the brain regions of interest.
-
Analyze serotonin and its metabolite 5-HIAA levels using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. For in vivo studies, all procedures must be approved by the relevant institutional animal care and use committee.
Conclusion
This compound is a powerful and versatile tool for neuroscience research. Its utility in both tracking de novo protein synthesis and selectively inhibiting serotonin production provides a unique opportunity to dissect complex neuronal processes. The protocols and data presented here serve as a comprehensive guide for researchers to effectively incorporate pEPA into their experimental designs, paving the way for new discoveries in neuronal function and dysfunction.
References
Site-Specific Protein Labeling with p-Ethynylphenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a powerful tool for elucidating protein function, tracking protein localization, and developing novel protein therapeutics. The incorporation of unnatural amino acids (UAAs) with bioorthogonal functional groups into proteins at specific sites offers a precise method for chemical modification. This document provides detailed application notes and protocols for the site-specific incorporation of the alkyne-containing UAA, p-Ethynylphenylalanine (p-EtPhe), and its subsequent labeling via click chemistry. The ethynyl group serves as a versatile chemical handle for the attachment of a wide array of probes, including fluorophores, biotin, and drug molecules, through highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1]
Principle of the Method
The site-specific incorporation of p-EtPhe into a target protein is achieved using an expanded genetic code in a host organism, typically E. coli. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for p-EtPhe and does not cross-react with endogenous host cellular components.[2] The gene of the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired labeling site. When the host cell is cultured in the presence of p-EtPhe, the orthogonal aaRS charges its cognate tRNA with p-EtPhe. This charged tRNA then recognizes the amber codon and incorporates p-EtPhe into the polypeptide chain, resulting in a full-length protein containing the UAA at the specified position. The incorporated alkyne group can then be selectively reacted with an azide-functionalized molecule via click chemistry.
Applications in Research and Drug Development
The ability to site-specifically label proteins with p-EtPhe has numerous applications in basic research and pharmaceutical development:
-
Fluorescent Labeling: Attachment of fluorescent dyes allows for the visualization of protein localization and trafficking within cells, as well as for in vitro biophysical studies such as fluorescence resonance energy transfer (FRET).
-
Protein-Protein Interaction Studies: Photo-crosslinking agents can be attached to p-EtPhe to capture transient protein-protein interactions.[3]
-
Drug Discovery and Development: The site-specific conjugation of small molecule drugs or polyethylene glycol (PEG) can improve the therapeutic properties of protein drugs, such as their pharmacokinetics and efficacy.[4]
-
Immobilization and Purification: Attaching biotin or other affinity tags enables the specific immobilization of proteins on surfaces for assays or for purification purposes.
-
Proteomics: The selective labeling of newly synthesized proteins with p-EtPhe can be used to identify and quantify changes in protein expression.[5]
Experimental Protocols
Genetic Incorporation of this compound
This protocol describes the expression of a target protein containing p-EtPhe in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a TAG codon at the desired site.
-
Plasmid encoding the orthogonal p-EtPheRS/tRNA pair (e.g., a polyspecific synthetase).[6][7]
-
Luria-Bertani (LB) medium and Terrific Broth (TB)
-
Appropriate antibiotics
-
p-Ethynyl-L-phenylalanine (p-EtPhe)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Arabinose
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Inoculate 1 L of TB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add p-EtPhe to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and arabinose to a final concentration of 0.02% (if an arabinose-inducible promoter is used for the synthetase).
-
Incubate the culture at 30°C for 16-18 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purify the p-EtPhe-containing protein using standard chromatography techniques appropriate for the target protein.
Quantitative Data Summary:
| Parameter | Typical Value | Notes |
| Protein Yield | 1-10 mg/L of culture | Highly dependent on the target protein and expression conditions. Optimization of induction time, temperature, and p-EtPhe concentration may be required. |
| Incorporation Efficiency | >95% | Can be assessed by mass spectrometry. Lower efficiency may indicate issues with the orthogonal synthetase or tRNA, or toxicity of the UAA. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of a p-EtPhe-containing protein with an azide-functionalized probe using a copper catalyst.
Materials:
-
Purified p-EtPhe-containing protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized probe (e.g., fluorescent dye-azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand.
-
Sodium ascorbate
-
Desalting column
Procedure:
-
Prepare a stock solution of the azide probe in DMSO or water.
-
In a microcentrifuge tube, combine the purified protein (final concentration 10-50 µM) with the azide probe (5-10 molar excess).
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4 (final concentration 50-100 µM) and THPTA/TBTA (5 molar excess to copper).
-
Add the copper catalyst to the protein-azide mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 1-5 mM).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove excess reagents and byproducts using a desalting column.
-
Confirm labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Quantitative Data Summary:
| Parameter | Typical Value | Notes |
| Labeling Efficiency | >90% | Can be influenced by the accessibility of the p-EtPhe residue, the reactivity of the azide probe, and the reaction conditions. |
| Reaction Time | 1-2 hours | Generally faster than SPAAC. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol describes the labeling of a p-EtPhe-containing protein with an azide-functionalized probe using a catalyst-free reaction. This method is ideal for applications in living cells or with proteins that are sensitive to copper.
Materials:
-
Purified p-EtPhe-containing protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized probe conjugated to a strained alkyne (e.g., DBCO, BCN)
-
Desalting column
Procedure:
-
Prepare a stock solution of the strained alkyne-azide probe in DMSO or water.
-
In a microcentrifuge tube, combine the purified protein (final concentration 10-50 µM) with the strained alkyne-azide probe (5-10 molar excess).
-
Incubate the reaction at room temperature or 37°C for 4-12 hours. The reaction time may need to be optimized depending on the specific strained alkyne used.
-
Remove excess reagents using a desalting column.
-
Confirm labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Quantitative Data Summary:
| Parameter | Typical Value | Notes |
| Labeling Efficiency | >80% | Generally slightly lower than CuAAC but avoids the use of a potentially toxic copper catalyst. |
| Reaction Time | 4-12 hours | Slower than CuAAC, but highly specific and bioorthogonal. |
Mandatory Visualizations
Caption: Experimental workflow for site-specific protein labeling with p-EtPhe.
Caption: Signaling pathways for CuAAC and SPAAC labeling of p-EtPhe containing proteins.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low protein yield | Toxicity of p-EtPhe or the orthogonal synthetase. | Lower the induction temperature (e.g., 18-25°C), reduce the concentration of IPTG and/or p-EtPhe, or try a different expression strain. |
| Inefficient incorporation of p-EtPhe. | Verify the sequence of the plasmids. Use a freshly prepared solution of p-EtPhe. Optimize the concentration of arabinose if used. | |
| No or low labeling efficiency | Inaccessible p-EtPhe residue. | If possible, choose a different site for incorporation that is predicted to be more surface-exposed. |
| Inactive catalyst (CuAAC). | Use freshly prepared sodium ascorbate. Ensure the copper is in the Cu(I) state. | |
| Inactive probe. | Check the quality and storage conditions of the azide or strained alkyne probe. | |
| Protein precipitation during labeling | High concentration of organic solvent from the probe stock. | Minimize the volume of the probe stock added. Perform a buffer exchange after labeling. |
| Copper-induced aggregation (CuAAC). | Use a copper-chelating ligand like THPTA or TBTA. Perform the reaction at a lower temperature. |
Conclusion
The site-specific incorporation of this compound provides a robust and versatile platform for the precise chemical modification of proteins. By following the detailed protocols and considering the quantitative data provided, researchers can successfully produce and label proteins for a wide range of applications in fundamental biology and drug development. The choice between CuAAC and SPAAC for the labeling step will depend on the specific requirements of the experiment, with CuAAC offering faster kinetics and SPAAC providing a catalyst-free alternative for sensitive systems.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Team:TU Eindhoven/Background/Orthogonal - 2014.igem.org [2014.igem.org]
- 3. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Site-Specific Incorporation of p-Ethynylphenylalanine in Cell-Free Protein Synthesis Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering and bioconjugation. This technology enables the introduction of novel chemical functionalities, such as alkynes, into a protein's primary sequence at a desired position. p-Ethynylphenylalanine (pEth-Phe), a phenylalanine analog containing a terminal alkyne group, is particularly useful for its ability to undergo highly efficient and specific "click chemistry" reactions.[1][2] This allows for the precise attachment of a wide range of molecules, including fluorophores, affinity tags, and drug payloads.
Cell-free protein synthesis (CFPS) has emerged as a robust platform for the incorporation of ncAAs.[3][4] CFPS systems, derived from cellular extracts, provide an open and controllable environment that is amenable to the addition of exogenous components required for ncAA incorporation, such as an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[5] This approach circumvents the challenges associated with maintaining cell viability when expressing proteins with ncAAs in living cells.
These application notes provide a detailed protocol for the incorporation of this compound into a target protein using a commercially available E. coli-based CFPS system. Furthermore, we discuss key applications of this technology in research and drug development.
Principle of this compound Incorporation
The genetic encoding of pEth-Phe relies on an orthogonal translation system (OTS) that functions independently of the host's endogenous translational machinery.[6] This system consists of:
-
An orthogonal aminoacyl-tRNA synthetase (aaRS) , engineered to specifically recognize and charge pEth-Phe.[7][8]
-
An orthogonal tRNA with an anticodon that recognizes a unique codon, typically the amber stop codon (UAG).[6]
When the gene of interest, containing a UAG codon at the desired incorporation site, is expressed in the CFPS system supplemented with the OTS and pEth-Phe, the orthogonal aaRS acylates the orthogonal tRNA with pEth-Phe. This acylated tRNA then delivers pEth-Phe to the ribosome in response to the UAG codon, resulting in the synthesis of a full-length protein containing pEth-Phe at the specified position.
Experimental Protocols
Preparation of Materials
-
CFPS Kit: Commercially available E. coli-based cell-free protein synthesis kit (e.g., PURExpress® or similar).
-
DNA Template: Plasmid DNA encoding the gene of interest with a UAG codon at the desired site for pEth-Phe incorporation. The plasmid should be under the control of a T7 promoter.
-
Orthogonal Translation System (OTS):
-
Purified orthogonal aminoacyl-tRNA synthetase (pEth-PheRS).
-
In vitro transcribed orthogonal tRNA (tRNAPylCUA).
-
-
This compound (pEth-Phe): Stock solution (e.g., 100 mM in 0.1 M NaOH).
-
Nuclease-free water.
-
Incubator or thermal cycler.
Protocol for Cell-Free Protein Synthesis with this compound Incorporation
-
Thaw Components: Thaw all CFPS kit components, pEth-Phe stock solution, and OTS components on ice.
-
Prepare CFPS Master Mix: In a nuclease-free microcentrifuge tube on ice, prepare the CFPS master mix according to the manufacturer's instructions. A typical reaction setup is provided in the table below.
-
Add OTS Components and pEth-Phe: To the master mix, add the orthogonal aaRS, orthogonal tRNA, and pEth-Phe to the desired final concentrations. Optimal concentrations may need to be determined empirically but starting recommendations are provided in the table below.
-
Add DNA Template: Add the plasmid DNA template to the reaction mixture.
-
Incubate: Gently mix the reaction and incubate at the recommended temperature (typically 37°C) for 2-4 hours.
-
Analysis: Analyze the protein expression and pEth-Phe incorporation by SDS-PAGE and Western blot. Successful incorporation of pEth-Phe will result in a full-length protein product, whereas reactions lacking pEth-Phe or the OTS will produce a truncated protein.
| Component | Stock Concentration | Volume per 25 µL Reaction | Final Concentration |
| CFPS Solution A | Varies by kit | 10 µL | 1X |
| CFPS Solution B | Varies by kit | 7.5 µL | 1X |
| pEth-Phe | 100 mM | 0.25 µL | 1 mM |
| pEth-PheRS | 1 mg/mL | 1 µL | 40 µg/mL |
| tRNAPylCUA | 1 mg/mL | 1 µL | 40 µg/mL |
| Plasmid DNA | 500 ng/µL | 1 µL | 20 ng/µL |
| Nuclease-free H₂O | - | Up to 25 µL | - |
Downstream Application: Click Chemistry Labeling
Following successful incorporation of pEth-Phe, the alkyne handle can be used for site-specific labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Purify the Protein: Purify the pEth-Phe-containing protein from the CFPS reaction mixture using an appropriate method (e.g., affinity chromatography if the protein is tagged).
-
Prepare Labeling Reaction: In a microcentrifuge tube, combine the purified protein, an azide-functionalized molecule (e.g., a fluorescent dye-azide), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Incubate: Incubate the reaction at room temperature for 1-2 hours.
-
Remove Excess Reagents: Remove unreacted labeling reagents by buffer exchange or dialysis.
-
Analyze Labeled Protein: Confirm successful labeling by SDS-PAGE (visualizing fluorescence in-gel if a fluorescent dye was used) and mass spectrometry.
Data Presentation
The efficiency of pEth-Phe incorporation can be quantified by comparing the yield of full-length protein in the presence of pEth-Phe to the yield of a wild-type control protein.
| Target Protein | Incorporation Site (Amber Codon) | pEth-Phe Concentration (mM) | Full-Length Protein Yield (µg/mL) | Incorporation Efficiency (%) |
| Superfolder GFP | 39 | 1 | 150 | 85 |
| Murine Dihydrofolate Reductase | 44 | 1 | 120 | 78 |
| T4 Lysozyme | 153 | 1 | 180 | 92 |
Note: The data presented in this table is illustrative and may vary depending on the specific protein, CFPS system, and experimental conditions.
Visualizations
Caption: Workflow for pEth-Phe incorporation and subsequent labeling.
Caption: Orthogonal aminoacyl-tRNA synthetase mechanism.
Applications in Research and Drug Development
The ability to site-specifically incorporate this compound into proteins opens up a myriad of applications:
-
Protein Labeling and Imaging: The alkyne group serves as a handle for attaching fluorescent dyes, enabling the study of protein localization, trafficking, and dynamics within complex biological systems.[9][10]
-
Structure-Function Studies: The introduction of pEth-Phe can be used to probe protein structure and function. Subsequent modification with biophysical probes can provide insights into protein conformation and interactions.
-
Development of Antibody-Drug Conjugates (ADCs): The precise placement of a drug molecule onto an antibody via click chemistry can lead to more homogeneous and potent ADCs with improved therapeutic indices.
-
Protein Immobilization: Proteins containing pEth-Phe can be specifically and covalently attached to surfaces or matrices functionalized with azides, which is useful for developing protein microarrays and novel biomaterials.
-
Probing Protein-Protein Interactions: pEth-Phe can be used in conjunction with photo-crosslinking reagents to capture transient protein-protein interactions.
The combination of cell-free protein synthesis and the genetic incorporation of this compound provides a versatile and efficient platform for producing engineered proteins with novel functionalities. The detailed protocols and application notes presented here offer a guide for researchers to harness this powerful technology for a wide range of applications in basic science and therapeutic development.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. cfsciences.com [cfsciences.com]
- 4. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for in vitro engineering of the translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Team:TU Eindhoven/Background/Orthogonal - 2014.igem.org [2014.igem.org]
- 7. Multiple Click-Selective tRNA Synthetases Expand Mammalian Cell-Specific Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions for p-Ethynylphenylalanine Conjugation
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving p-Ethynylphenylalanine (p-Ethynyl-L-phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in CuAAC reactions?
This compound is an unnatural amino acid that contains a terminal alkyne group.[1] It can be site-specifically incorporated into proteins using unnatural amino acid mutagenesis techniques.[2][3] This provides a bioorthogonal handle for "click" chemistry, specifically the highly efficient and specific CuAAC reaction, enabling the precise attachment of molecules containing an azide group, such as fluorescent dyes, polyethylene glycol (PEG), or small molecule drugs.[1][2]
Q2: What are the key components of a CuAAC reaction for this compound conjugation?
A typical CuAAC reaction includes:
-
A protein or peptide containing this compound: The alkyne-bearing component.
-
An azide-functionalized molecule: The molecule to be conjugated.
-
A copper(I) catalyst: This is the active catalytic species. It is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent.[4][5][6]
-
A reducing agent: Commonly sodium ascorbate, used to reduce Cu(II) to the active Cu(I) state and protect it from oxidation.[4][5][7]
-
A copper-chelating ligand: Ligands are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction rate, and preventing copper-mediated side reactions.[4][8][9][10]
-
A compatible buffer system: Aqueous buffers like phosphate, carbonate, or HEPES at a pH range of 6.5-8.0 are generally compatible.[9]
Q3: Why is a ligand necessary for my CuAAC reaction?
While not strictly required in all cases, using a copper-chelating ligand is highly recommended for bioconjugation reactions for several reasons:
-
Accelerates the reaction: Ligands can significantly increase the rate of the CuAAC reaction, which is particularly important when working with dilute concentrations of biomolecules.[4][11][12]
-
Stabilizes the Cu(I) catalyst: The active Cu(I) oxidation state is prone to oxidation to the inactive Cu(II) state. Ligands protect the copper from oxidation.[8][9]
-
Minimizes protein damage: By chelating the copper ion, ligands can reduce the generation of reactive oxygen species (ROS) that can lead to oxidative damage of the protein.[4][13][14]
-
Prevents catalyst deactivation: Biomolecules can sometimes sequester copper ions, rendering them inactive. Ligands can help prevent this.[10]
Q4: What are common side reactions to be aware of during CuAAC with proteins?
The primary side reactions of concern are:
-
Oxidative damage to the protein: Copper ions, particularly in the presence of a reducing agent like ascorbate, can generate reactive oxygen species (ROS) that may oxidize sensitive amino acid residues such as histidine and arginine.[7][13][14] The use of a suitable ligand and performing the reaction under anaerobic conditions can mitigate this.[15]
-
Glaser coupling: This is an oxidative homocoupling of the terminal alkyne (this compound) to form a diyne byproduct.[16][17] This can be minimized by ensuring a sufficient excess of the reducing agent and excluding oxygen.
-
Thiotriazole formation: Cysteine residues with free thiols can react with the alkyne and azide in the presence of copper, leading to the formation of thiotriazole adducts and off-target labeling.[18]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conjugation product | Inactive Copper Catalyst | • Ensure your reducing agent (e.g., sodium ascorbate) is fresh and added last to the reaction mixture. • Use a copper-chelating ligand like THPTA or BTTAA to stabilize the Cu(I) oxidation state.[4][8][12] • Avoid using cuprous iodide (CuI) as the copper source, as iodide ions can interfere with the reaction.[4][5] |
| Inaccessible Alkyne Group | • The this compound residue may be buried within the folded protein.[4] • Try performing the reaction under partially denaturing conditions (e.g., with a low concentration of DMSO) to improve accessibility.[4] | |
| Inhibitory Buffer Components | • Avoid using Tris buffer, as it can chelate copper and inhibit the reaction.[9] • Use compatible buffers such as phosphate, carbonate, or HEPES.[9] | |
| Oxygen Interference | • Oxygen can oxidize the Cu(I) catalyst.[4] • Degas your buffers and reaction mixture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.[15] | |
| Protein Degradation or Aggregation | Copper-Mediated Oxidative Damage | • Use a copper-chelating ligand at an appropriate ligand-to-copper ratio (typically 2:1 to 5:1) to minimize ROS formation.[4][11] • Perform the reaction under anaerobic conditions.[15] • Minimize reaction time by optimizing other parameters. |
| Ascorbate-Related Side Reactions | • Byproducts of ascorbate oxidation can react with lysine and arginine residues.[9] • Use the minimum effective concentration of sodium ascorbate. | |
| High Background or Non-Specific Labeling | Precipitation of Reagents | • Ensure all components, especially the azide-functionalized molecule, are fully dissolved in the reaction buffer. The use of a co-solvent like DMSO may be necessary. |
| Thiol Reactivity | • If your protein contains free cysteines, consider blocking them with a reagent like iodoacetamide prior to the CuAAC reaction.[18] | |
| Excess Copper | • After the reaction is complete, remove excess copper using a chelating agent like EDTA.[7] |
Experimental Protocols
General Protocol for CuAAC of a this compound-Containing Protein
This protocol is a starting point and should be optimized for each specific protein and azide conjugate.
Materials:
-
This compound-containing protein in a compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Azide-functionalized molecule (e.g., fluorescent dye-azide) stock solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, add the this compound-containing protein to the reaction buffer to the desired final concentration (e.g., 10-50 µM).
-
Add the azide-functionalized molecule to the desired final concentration (typically a 5-10 fold molar excess over the protein).
-
Prepare a premix of CuSO₄ and the ligand. For a 5:1 ligand-to-copper ratio, mix the appropriate volumes of the stock solutions. Let this mixture stand for a few minutes.[19]
-
Add the CuSO₄/ligand premix to the protein/azide solution to a final copper concentration of 50-100 µM.[20]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[19]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be monitored by techniques such as SDS-PAGE (if there is a significant mass change) or fluorescence imaging (if using a fluorescent azide).
-
Once the reaction is complete, it can be quenched by the addition of a chelating agent like EDTA to scavenge the copper.
-
Purify the conjugated protein using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.
Quantitative Data Summary
Table 1: Recommended Reaction Component Concentrations
| Component | Recommended Concentration Range | Notes |
| Protein-Alkyne | 10 - 100 µM | Higher concentrations can increase reaction rates. |
| Azide | 5-50 fold molar excess over protein | Higher excess can drive the reaction to completion. |
| CuSO₄ | 50 - 250 µM | Higher concentrations do not always lead to better results and can increase oxidative damage.[20] |
| Ligand (e.g., THPTA) | 1-5 fold molar excess over Copper | A 5:1 ratio is often recommended for bioconjugation to protect biomolecules.[4] |
| Sodium Ascorbate | 1 - 5 mM | A 3- to 10-fold excess over copper is common.[7] Should be freshly prepared. |
Table 2: Comparison of Common Copper-Chelating Ligands
| Ligand | Key Features | Recommended Use |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Highly water-soluble, accelerates the reaction, and protects against oxidative damage.[8][12] | Excellent choice for most aqueous bioconjugation reactions. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Water-soluble and provides good rate acceleration.[11][12] | A reliable alternative to THPTA. |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | One of the first widely used ligands, but has lower water solubility.[19] | More suitable for reactions in organic solvents or with co-solvents. |
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction with this compound.
Caption: Troubleshooting logic for low-yield CuAAC reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click reaction ligands | BroadPharm [broadpharm.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC) - SigutLabs [sigutlabs.com]
- 13. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. jenabioscience.com [jenabioscience.com]
Technical Support Center: Troubleshooting Low Yield of p-Ethynylphenylalanine (p-Etp) Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields of proteins labeled with the non-canonical amino acid p-Ethynylphenylalanine (p-Etp). The information is tailored for researchers, scientists, and drug development professionals utilizing this technology.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the expression and subsequent labeling of p-Etp-containing proteins.
Issue 1: Low overall protein yield after expression.
-
Question: My protein expression levels are significantly lower after introducing this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low protein yield is a common challenge when incorporating non-canonical amino acids (ncAAs). Several factors can contribute to this issue:
-
Toxicity of this compound: p-Etp can be toxic to cells. It has been reported to be an inhibitor of tryptophan hydroxylase, which could disrupt normal cellular processes.[1][2]
-
Troubleshooting:
-
Optimize p-Etp Concentration: Titrate the concentration of p-Etp in your culture medium. Start with a low concentration and gradually increase it to find the optimal balance between incorporation efficiency and cell viability.
-
Conduct a Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with varying concentrations of p-Etp to determine its toxic threshold for your specific cell line.
-
Reduce Induction Time: A shorter induction period for protein expression can sometimes mitigate the toxic effects of the ncAA.
-
-
-
Inefficient Incorporation Machinery: The efficiency of the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is crucial for successful incorporation.
-
Troubleshooting:
-
Verify Plasmid Integrity: Sequence your expression plasmids for the aaRS and tRNA to ensure there are no mutations.
-
Optimize Plasmid Ratios: If using separate plasmids, experiment with different ratios of the protein expression plasmid to the aaRS/tRNA plasmid.
-
-
-
Competition with Endogenous Amino Acids: The orthogonal synthetase might still have some affinity for the natural amino acid phenylalanine, leading to competition and reduced p-Etp incorporation.
-
Troubleshooting:
-
Use Auxotrophic Strains: For bacterial expression, consider using an E. coli strain that is auxotrophic for phenylalanine. This allows you to control the intracellular concentration of phenylalanine.
-
Optimize Media Composition: In mammalian cells, reducing the concentration of phenylalanine in the culture medium can favor p-Etp incorporation. However, be mindful that complete removal can be detrimental to cell health.
-
-
-
Issue 2: Successful protein expression, but low labeling efficiency in the subsequent click reaction.
-
Question: I have a good yield of my target protein, but the final labeling with my azide-probe via click chemistry is very low. What could be the problem?
Answer: Low click chemistry efficiency can stem from several sources, from inefficient p-Etp incorporation to problems with the click reaction itself.
-
Poor p-Etp Incorporation: Even with a good total protein yield, the fraction of protein containing p-Etp might be low.
-
Troubleshooting:
-
Verify Incorporation by Mass Spectrometry: The most definitive way to confirm ncAA incorporation is through mass spectrometry. Digestion of your protein followed by MS/MS analysis can identify the peptide containing p-Etp.
-
Optimize p-Etp Concentration: As mentioned previously, a higher concentration of p-Etp (if not toxic) can increase the likelihood of its incorporation.
-
-
-
Suboptimal Click Chemistry Conditions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is sensitive to several factors.
-
Troubleshooting:
-
Optimize Reagent Concentrations: The ratios of the copper catalyst, reducing agent (like sodium ascorbate), and the azide probe are critical. Excess free azide probe can sometimes lead to background signal.[3] A common starting point is a molar excess of the azide probe and ascorbate over the protein.
-
Use Fresh Reagents: Sodium ascorbate is prone to oxidation, so always use a freshly prepared solution.
-
Degas Solutions: Oxygen can interfere with the Cu(I) catalyst. Degassing your reaction buffer can improve efficiency.[4][5]
-
Consider Copper-Free Click Chemistry: If copper toxicity is a concern for your downstream applications, or if you are working in living cells, consider using a strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne-bearing ncAA.[6][7]
-
-
-
Accessibility of the Alkyne Group: The ethynyl group of the incorporated p-Etp might be buried within the protein structure, making it inaccessible to the azide probe.
-
Troubleshooting:
-
Perform Labeling Under Denaturing Conditions: If your downstream application allows, performing the click reaction in the presence of a denaturant (e.g., urea or guanidinium chloride) can expose the alkyne group.
-
Choose a Different Incorporation Site: If possible, select a different site for p-Etp incorporation that is predicted to be on the protein surface.
-
-
-
Issue 3: High background fluorescence after labeling.
-
Question: My labeled protein shows a high background signal in fluorescence imaging/gels. How can I reduce this?
Answer: High background can be caused by non-specific binding of the fluorescent probe or issues with the click chemistry reaction.
-
Non-Specific Probe Binding: The azide-containing fluorescent probe may be binding non-specifically to other proteins or cellular components.
-
Troubleshooting:
-
Include a "No-Click" Control: A crucial control is to perform the labeling reaction without the copper catalyst. Any signal observed in this control is due to non-specific binding of the probe.
-
Optimize Probe Concentration: Titrate down the concentration of your azide probe to the lowest level that still provides a specific signal.
-
Improve Washing Steps: Increase the number and stringency of your washing steps after the labeling reaction to remove unbound probe.
-
-
-
Copper-Catalyzed Background: In some cases, the copper catalyst itself can contribute to background fluorescence.
-
Troubleshooting:
-
Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst.
-
Use a Copper Chelating Ligand: Ligands like THPTA can stabilize the Cu(I) oxidation state and reduce off-target reactions.[8]
-
-
-
Quantitative Data Summary
The optimal experimental parameters can vary significantly depending on the protein of interest, the expression system, and the specific cell line used. The following tables provide general starting ranges for optimization. It is highly recommended to perform titration experiments to determine the optimal conditions for your specific system.
Table 1: Recommended Starting Concentrations for this compound in Culture Media
| Expression System | p-Etp Concentration Range | Notes |
| E. coli | 0.5 - 2 mM | Higher concentrations may be toxic. Monitor cell growth. |
| Mammalian Cells | 100 µM - 1 mM | Start with lower concentrations and assess cytotoxicity. |
Table 2: General Guidelines for CuAAC Click Chemistry Reagents
| Reagent | Recommended Molar Excess (relative to protein) | Notes |
| Azide Probe | 5 - 20 fold | Higher excess can increase background. Titrate for optimal signal-to-noise. |
| Copper(II) Sulfate | 1 - 5 fold | |
| Reducing Agent (e.g., Sodium Ascorbate) | 10 - 50 fold | Should be in excess of Copper(II) Sulfate. Always use a fresh solution. |
| Copper Ligand (e.g., THPTA) | 1 - 5 fold (relative to Copper) | Helps to stabilize Cu(I) and improve reaction efficiency. |
Experimental Protocols
Protocol 1: General Protocol for this compound Incorporation in E. coli
This protocol is a general guideline and should be optimized for your specific protein.
-
Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your plasmid containing the gene of interest with an amber (TAG) codon at the desired position and the plasmid encoding the orthogonal p-Etp-tRNA synthetase/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: The next day, inoculate 1 L of minimal medium (supplemented with all amino acids except phenylalanine) with the overnight culture. Add the appropriate antibiotics.
-
p-Etp Addition: When the culture reaches an OD600 of 0.4-0.6, add this compound to the desired final concentration (e.g., 1 mM).
-
Induction: Induce protein expression with IPTG (and L-arabinose if required by your plasmid system) and grow for the desired time (e.g., 4-16 hours) at an optimized temperature (e.g., 18-30°C).
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using your standard protocol (e.g., sonication or high-pressure homogenization).
-
Protein Purification: Purify your protein of interest using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: General Protocol for this compound Incorporation in Mammalian Cells
This protocol is a general guideline and requires optimization for your specific cell line and protein.
-
Transfection: Co-transfect your mammalian cell line (e.g., HEK293T) with your plasmid containing the gene of interest with an amber (TAG) codon and the plasmid for the orthogonal p-Etp-tRNA synthetase/tRNA pair using a suitable transfection reagent.
-
Media Exchange: 24 hours post-transfection, replace the normal growth medium with a medium containing a reduced concentration of phenylalanine and supplemented with the desired concentration of this compound (e.g., 500 µM).
-
Protein Expression: Allow the protein to express for 48-72 hours.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Purification: Purify your protein of interest using an appropriate method.
Protocol 3: General Protocol for CuAAC Click Chemistry Labeling of p-Etp Containing Proteins
-
Prepare Reagents:
-
Prepare a stock solution of your azide-functionalized probe (e.g., a fluorescent dye) in DMSO.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare stock solutions of Copper(II) sulfate and a copper ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your purified p-Etp labeled protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the azide probe to the desired final concentration.
-
Add the copper ligand.
-
Add Copper(II) sulfate.
-
Initiate the reaction by adding sodium ascorbate.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
Purification: Remove excess reagents and unreacted probe by methods such as size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting decision tree for low p-Etp labeling yield.
References
- 1. This compound: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short- and long-term effects of this compound on brain serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing p-Ethynylphenylalanine (p-EP) Metabolic Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing p-Ethynylphenylalanine (p-EP) metabolic labeling experiments across various cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (p-EP) and how does it work for metabolic labeling?
A1: this compound (p-EP) is a non-canonical amino acid, an analog of phenylalanine, that contains a terminal alkyne group. This small chemical handle is bio-orthogonal, meaning it does not interfere with native cellular processes. When introduced to cell culture media, p-EP is taken up by cells and incorporated into newly synthesized proteins by the cellular translational machinery in place of phenylalanine. The incorporated alkyne group can then be specifically detected through a highly efficient and selective bio-orthogonal reaction known as "click chemistry."[1] This allows for the visualization or purification of newly synthesized proteins.
Q2: What are the main advantages of using p-EP for metabolic labeling?
A2: The primary advantages of using p-EP include:
-
Bio-orthogonal handle: The alkyne group is small and generally does not perturb protein function. It provides a specific target for detection that is absent in native biological systems.
-
Versatility: p-EP labeled proteins can be detected using a variety of alkyne-reactive probes, including fluorescent dyes for imaging or biotin tags for enrichment and subsequent mass spectrometry analysis.
-
Temporal control: Metabolic labeling with p-EP allows for the study of protein synthesis within a specific timeframe, providing a snapshot of the proteome's response to various stimuli.
Q3: What is "click chemistry" and how is it used with p-EP?
A3: Click chemistry refers to a set of biocompatible, highly efficient, and specific chemical reactions. The most common type used for metabolic labeling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] In this reaction, the alkyne group of the incorporated p-EP covalently links with an azide-containing detection molecule (e.g., a fluorescent dye or biotin). This reaction is highly specific and can be performed under physiological conditions.[2][3]
Q4: How does p-EP compare to other metabolic labeling reagents like Azidohomoalanine (AHA)?
A4: Both p-EP and Azidohomoalanine (AHA) are non-canonical amino acids used for metabolic labeling. The key difference lies in the amino acid they replace and their reactive handle:
-
p-EP: An analog of phenylalanine with an alkyne group. Its incorporation is dependent on the abundance and turnover of phenylalanine in cellular proteins.
-
AHA: An analog of methionine with an azide group.[4][5] Its incorporation is dependent on methionine content and turnover.
The choice between p-EP and AHA can depend on the specific proteins of interest and their amino acid composition. Direct comparative studies on labeling efficiency and cytotoxicity are limited, so the optimal choice may need to be determined empirically for your system.
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling Signal | 1. Suboptimal p-EP Concentration: The concentration of p-EP may be too low for efficient incorporation. 2. Insufficient Incubation Time: The labeling period may be too short for detectable protein synthesis. 3. High Endogenous Phenylalanine: High concentrations of phenylalanine in the media can outcompete p-EP for incorporation. 4. Low Protein Synthesis Rate: The cell line may have a naturally low rate of protein synthesis, or experimental conditions may have inhibited it. 5. Inefficient Click Reaction: The click chemistry step may not be optimized. | 1. Titrate p-EP Concentration: Perform a dose-response experiment to determine the optimal p-EP concentration (see Table 1 for starting recommendations). 2. Increase Incubation Time: Extend the labeling period. A time-course experiment can help identify the optimal duration. 3. Use Phenylalanine-free Media: Deplete endogenous phenylalanine by incubating cells in phenylalanine-free media for a short period (e.g., 30-60 minutes) before and during p-EP labeling. 4. Use Positive Controls: Ensure your detection method is working by including a positive control. Confirm cell viability and metabolic activity. 5. Optimize Click Reaction: Ensure all click chemistry reagents are fresh and used at the correct concentrations. Check the copper source and the reducing agent.[3] |
| High Background Signal | 1. Non-specific Binding of Detection Reagent: The fluorescent dye or biotin probe may be binding non-specifically to cells or the substrate. 2. Excess Unreacted p-EP: Residual p-EP that has not been incorporated into proteins might react with the detection probe. 3. Copper-Mediated Cell Damage (for live-cell imaging): Copper can be toxic to cells, leading to artifacts. | 1. Increase Washing Steps: Thoroughly wash cells after the click reaction to remove unbound probes. Include blocking steps in your protocol. 2. Thorough Washing: Ensure cells are washed extensively with PBS after the p-EP incubation period and before the click reaction. 3. Use Copper-free Click Chemistry: For live-cell applications, consider using copper-free click chemistry reagents, such as those based on strained cyclooctynes (e.g., DBCO).[6] |
| Cell Death or Changes in Morphology | 1. p-EP Cytotoxicity: High concentrations of p-EP or prolonged exposure may be toxic to some cell lines. 2. Toxicity of Click Chemistry Reagents: The copper catalyst and other components of the click reaction cocktail can be cytotoxic. 3. Nutrient Depletion: Prolonged incubation in amino acid-free media can induce stress and cell death. | 1. Determine p-EP IC50: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the half-maximal inhibitory concentration (IC50) of p-EP for your cell line (see Table 2 for general guidance). Use a concentration well below the IC50 for labeling experiments. 2. Reduce Incubation Time with Click Reagents: Minimize the duration of the click reaction. For live-cell imaging, use the lowest effective concentration of copper or switch to a copper-free method. 3. Limit Depletion Time: Keep the amino acid depletion step as short as possible while still achieving good labeling efficiency. |
| Variability Between Experiments | 1. Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect protein synthesis rates. 2. Inconsistent Reagent Preparation: Variations in the preparation of p-EP or click chemistry solutions can lead to inconsistent results. | 1. Standardize Cell Culture: Use cells at a consistent confluency and passage number for all experiments. 2. Prepare Fresh Reagents: Prepare stock solutions of p-EP and click chemistry reagents fresh or store them as recommended by the manufacturer to ensure their stability and activity. |
Section 3: Quantitative Data Summary
Note: The following tables provide recommended starting concentrations and incubation times. Optimal conditions should be determined empirically for each cell line and experimental setup.
Table 1: Recommended Starting Concentrations for p-EP Metabolic Labeling
| Cell Line Type | Recommended Starting p-EP Concentration (µM) | Notes |
| Adherent Cancer Cell Lines (e.g., HeLa, A549, MCF-7) | 50 - 200 | Start with a lower concentration and titrate upwards. Monitor for cytotoxicity. |
| Suspension Cancer Cell Lines (e.g., Jurkat, K562) | 25 - 100 | Suspension cells may be more sensitive; start with a lower concentration range. |
| Primary Cells | 10 - 50 | Primary cells are often more sensitive to non-canonical amino acids. A lower concentration and shorter incubation time are recommended as a starting point. |
| HEK293 and other rapidly dividing cell lines | 50 - 150 | These cells generally have high rates of protein synthesis and may tolerate higher concentrations. |
Table 2: General Cytotoxicity Profile (IC50) - Hypothetical Data for Guidance *
| Cell Line | Reported IC50 Range for Similar Non-Canonical Amino Acids (µM) * | Recommended Maximum p-EP Concentration for Labeling (µM) |
| HeLa | > 500 | ≤ 200 |
| HEK293 | > 500 | ≤ 200 |
| A549 | > 400 | ≤ 150 |
| MCF-7 | > 400 | ≤ 150 |
Section 4: Experimental Protocols
General Protocol for p-EP Metabolic Labeling of Adherent Cells
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., plates, coverslips) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
(Optional) Phenylalanine Depletion: Gently wash the cells twice with warm phosphate-buffered saline (PBS). Replace the complete medium with pre-warmed phenylalanine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂.
-
p-EP Labeling: Prepare the labeling medium by supplementing phenylalanine-free medium with the desired final concentration of p-EP (e.g., 50-200 µM). Remove the depletion medium and add the p-EP labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C and 5% CO₂. The optimal incubation time will depend on the rate of protein synthesis in the specific cell line and the experimental goals.
-
Cell Lysis or Fixation:
-
For Biochemical Analysis (e.g., Western Blot, Mass Spectrometry): Wash the cells twice with cold PBS. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
For Imaging: Wash the cells twice with warm PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
-
Permeabilization: After fixation, wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Prepare Click Reaction Cocktail: Prepare the following cocktail immediately before use. The final volume will depend on the culture vessel. For a 24-well plate, 250 µL per well is sufficient.
-
PBS
-
Azide-functionalized probe (e.g., fluorescent azide): 1-10 µM
-
Copper(II) sulfate (CuSO₄): 100 µM
-
Reducing agent (e.g., Sodium Ascorbate): 500 µM (prepare fresh)
-
Optional: Copper ligand (e.g., THPTA) to improve efficiency and reduce cell damage.
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS.
-
Downstream Processing: Proceed with downstream applications such as counterstaining (e.g., with DAPI), and imaging by fluorescence microscopy.
Section 5: Visualizations
Caption: Experimental workflow for this compound (p-EP) metabolic labeling.
Caption: Troubleshooting logic for low or no signal in p-EP labeling experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
p-Ethynylphenylalanine stability in different buffer conditions
This technical support center provides guidance on the stability of p-Ethynylphenylalanine in various buffer conditions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Based on available solubility data, stock solutions of this compound can be prepared in several ways. For high concentrations, 1M NaOH (pH 11) or 1M HCl (pH 1) can be used to dissolve the compound at up to 240 mg/mL.[1][2][3] Sonication may be required to aid dissolution.[2] For less extreme pH conditions, DMSO is a suitable solvent, though solubility is lower (around 2.22 mg/mL).[1][3][4] It is recommended to use freshly opened DMSO as it is hygroscopic, and water content can affect solubility. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation can be inferred from the chemical structure, which includes a phenylalanine backbone and an ethynyl group. Phenylalanine itself can undergo degradation through transamination and decarboxylation.[5][6][7][8] The aromatic ring can be subject to hydroxylation.[5][6][9] The ethynyl group is a reactive moiety and could potentially undergo hydration, oxidation, or participate in cycloaddition reactions, especially in the presence of metal ions. Under oxidative stress, the amino acid itself is susceptible to degradation.
Q3: In which buffer conditions is this compound expected to be least stable?
A3: Stability is expected to be lowest at extreme pH values (highly acidic or alkaline) and elevated temperatures, which can catalyze hydrolysis of the amino acid and potential reactions involving the ethynyl group. The presence of oxidizing agents or exposure to UV light could also lead to significant degradation. The specific buffer components can also play a role; for instance, phosphate buffers can sometimes catalyze degradation at elevated temperatures.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12] A reversed-phase C18 column is typically suitable for separating aromatic amino acids.[10] The concentration of the parent compound can be quantified over time, and the appearance of new peaks would indicate degradation. For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[13]
Q5: Are there any known incompatibilities with common reagents?
A5: The ethynyl group can react with certain metals, so it is advisable to be cautious when using buffers or reagents containing metal ions, especially copper, which can catalyze click chemistry reactions. Strong oxidizing and reducing agents should also be used with caution.
Troubleshooting Guides
Problem: I am seeing a decrease in the peak area of this compound in my HPLC analysis over time.
-
Possible Cause: The compound may be degrading in the buffer conditions used.
-
Solution:
-
Verify Storage Conditions: Ensure that the stock solutions and samples are stored at the recommended temperature and protected from light.
-
Assess Buffer Stability: Perform a time-course experiment to monitor the stability of this compound in your specific buffer. Analyze samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.
-
Change Buffer Conditions: If degradation is confirmed, consider using a different buffer system or adjusting the pH to be closer to neutral. Buffers such as phosphate or Tris-HCl at pH 7.4 are common starting points.
-
Problem: I observe new, unknown peaks in my chromatogram when analyzing older samples.
-
Possible Cause: These new peaks are likely degradation products of this compound.
-
Solution:
-
Characterize Degradation Products: Use LC-MS to determine the mass of the unknown peaks. This information can help in identifying the chemical modifications that have occurred.
-
Perform Forced Degradation Studies: To intentionally generate degradation products for identification, you can subject your sample to stress conditions as outlined in the experimental protocol below. This can help confirm that the unknown peaks are indeed related to the degradation of your compound of interest.
-
Problem: The solubility of this compound is poor in my aqueous buffer.
-
Possible Cause: this compound has limited solubility in neutral aqueous solutions.
-
Solution:
-
pH Adjustment: As indicated by solubility data, adjusting the pH to be more acidic or basic can significantly increase solubility.[1][2][3]
-
Use of Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol can be added to the buffer to improve solubility. However, be mindful that the co-solvent may affect the stability of the compound or interfere with downstream applications. Always run a control to check for the effect of the co-solvent.
-
Experimental Protocols
Forced Degradation Study of this compound
This protocol describes a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (e.g., sodium phosphate, potassium phosphate)
-
Acetate buffer
-
Tris buffer
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid or trifluoroacetic acid (for mobile phase)
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water or a minimal amount of DMSO followed by dilution with water).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and analyze at 2, 6, 12, and 24 hours.
-
Thermal Degradation: Incubate the stock solution in a neutral buffer (e.g., 50 mM phosphate buffer, pH 7.4) at 60°C and 80°C. Analyze at 2, 6, 12, and 24 hours.
-
Photostability: Expose the stock solution in a neutral buffer to UV light (e.g., 254 nm) and white light. Analyze at 2, 6, 12, and 24 hours. A control sample should be kept in the dark at the same temperature.
4. Sample Analysis by HPLC-UV:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or a wavelength determined by a UV scan of the compound).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Note the appearance and relative area of any new peaks, which represent degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffers at 4°C and 25°C over 7 Days.
| Buffer Condition | pH | Temperature (°C) | % Remaining (Day 1) | % Remaining (Day 3) | % Remaining (Day 7) |
| 50 mM Acetate Buffer | 5.0 | 4 | 99.5 | 98.2 | 96.5 |
| 25 | 98.1 | 95.3 | 90.1 | ||
| 50 mM Phosphate Buffer | 7.4 | 4 | 99.8 | 99.1 | 98.0 |
| 25 | 99.0 | 97.5 | 94.2 | ||
| 50 mM Tris-HCl Buffer | 8.5 | 4 | 99.6 | 98.5 | 97.1 |
| 25 | 98.5 | 96.0 | 92.5 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Hydroxylase | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. davuniversity.org [davuniversity.org]
- 6. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]
- 7. The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga - UBC Library Open Collections [open.library.ubc.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. phenylalanine degradation/tyrosine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. HPLC analysis of aromatic amino acids, nucleosides, and bases in plasma of acute lymphocytic leukemia on chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Aromatic Amino Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Proximity Labeling with p-Ethynylphenylalanine (pE)
Welcome to the technical support center for proximity labeling (PL) experiments using the photo-activatable amino acid, p-Ethynylphenylalanine (pE). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (pE) and why is it used in proximity labeling?
This compound is an unnatural amino acid that can be genetically incorporated into a "bait" protein of interest. It contains two key functional groups: a photo-activatable phenylalkyne moiety and a terminal alkyne. Upon exposure to UV light, the phenylalkyne forms a reactive carbene that covalently crosslinks with nearby proteins ("prey"). The terminal alkyne then serves as a handle for "click" chemistry, allowing for the attachment of a biotin tag for subsequent enrichment and identification by mass spectrometry.
Q2: What are the key steps in a pE-based proximity labeling experiment?
A typical workflow involves:
-
Genetic Engineering: Co-transfection of cells with a plasmid encoding the bait protein with an amber stop codon (TAG) at a specific site and a plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically incorporates pE.
-
pE Incorporation: Culturing the cells in a medium supplemented with pE.
-
Photo-crosslinking: Irradiating the cells with UV light (typically 365 nm) to induce covalent bond formation between the bait and proximal proteins.
-
Cell Lysis: Harvesting and lysing the cells under denaturing conditions.
-
Click Chemistry: Attaching a biotin-azide molecule to the alkyne handle on the crosslinked proteins.
-
Enrichment: Using streptavidin beads to pull down the biotinylated protein complexes.
-
Mass Spectrometry: On-bead digestion of the enriched proteins followed by LC-MS/MS analysis to identify the "prey" proteins.
Q3: Is this compound toxic to cells?
This compound can exhibit some cellular toxicity, as it has been shown to be a potent inhibitor of tryptophan hydroxylase, a key enzyme in serotonin biosynthesis.[1][2] It is crucial to determine the optimal concentration and incubation time of pE for your specific cell line to balance incorporation efficiency with cell viability. A cell viability assay (e.g., MTT or trypan blue exclusion) is recommended when establishing experimental conditions.
Troubleshooting Guides
Problem 1: Low Yield of Bait Protein or Poor pE Incorporation
Symptoms:
-
Low or no expression of the full-length bait protein on a Western blot (anti-tag).
-
High levels of truncated bait protein.
-
Low signal in downstream mass spectrometry analysis.
| Possible Cause | Recommended Solution |
| Suboptimal pE Concentration | Titrate pE concentration in the cell culture medium. Start with a range of 100 µM to 1 mM and assess both full-length protein expression and cell viability. |
| Insufficient Uptake of pE | Some studies suggest that cell permeability can be a limiting factor for unnatural amino acid incorporation.[1] If optimizing concentration fails, consider transiently increasing cell permeability with a low concentration of an organic solvent like DMSO, but be cautious of its effects on cell health. |
| Inefficient tRNA/Synthetase Pair | Ensure you are using a validated and efficient orthogonal aminoacyl-tRNA synthetase/tRNA pair for pE. The expression levels of the synthetase and tRNA can also be optimized. |
| Competition with Release Factors | The amber (TAG) stop codon is the most common target for unnatural amino acid incorporation but can be recognized by release factor 1 (RF1), leading to truncation. Ensure high expression of the tRNA/synthetase to outcompete RF1. |
Problem 2: Inefficient Photo-Crosslinking
Symptoms:
-
Full-length bait protein is expressed, but few or no higher molecular weight bands (indicating crosslinked complexes) are visible on a Western blot after UV irradiation.
-
Low number of identified prey proteins in mass spectrometry.
| Possible Cause | Recommended Solution |
| Suboptimal UV Exposure | Optimize the UV irradiation time and energy. A common starting point is 365 nm UV light.[3] Perform a time-course experiment (e.g., 5, 10, 20 minutes) at a fixed distance from the UV source. Over-exposure can lead to cell damage and non-specific crosslinking. |
| Incorrect UV Wavelength | Ensure your UV source emits at or near 365 nm, which is typically used for activating benzophenone-like photo-crosslinkers. |
| Quenching of Reactive Species | The reactive carbene intermediate is short-lived. Ensure that cell culture medium components (e.g., phenol red, certain amino acids) are not quenching the reaction. It is often recommended to wash cells with PBS before irradiation. |
| Bait Protein Conformation | The pE residue may be buried within the bait protein, preventing it from crosslinking with interacting partners. If possible, test different incorporation sites for pE on the surface of the bait protein. |
Problem 3: Failed or Inefficient Click Chemistry Reaction
Symptoms:
-
Strong bait protein expression and evidence of crosslinking, but low signal after streptavidin pulldown.
-
High background of non-biotinylated proteins.
| Possible Cause | Recommended Solution |
| Reagent Quality | Use fresh, high-quality biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate). The copper (I) catalyst, generated in situ, is oxygen-sensitive. |
| Inefficient Catalysis | The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the standard method. Ensure the correct concentrations of copper and a copper-chelating ligand (e.g., TBTA) are used to improve efficiency and protect proteins from damage. |
| Inaccessible Alkyne Group | The terminal alkyne on pE may be sterically hindered after crosslinking. Ensure lysis buffers are sufficiently denaturing to expose the alkyne handle. |
| Side Reactions | The copper catalyst can sometimes promote disulfide bond formation, leading to protein aggregation. Including a mild reducing agent like TCEP can mitigate this. |
Problem 4: High Background in Mass Spectrometry Data
Symptoms:
-
Identification of many known non-specific binders (e.g., ribosomal proteins, cytoskeletal proteins).
-
Low signal-to-noise ratio for true interactors.
| Possible Cause | Recommended Solution |
| Non-specific Binding to Beads | Pre-clear your cell lysate with beads that do not have streptavidin. Increase the stringency of your wash buffers (e.g., higher salt concentration, mild detergents) during the streptavidin pulldown. |
| Over-expression of Bait Protein | High levels of the bait protein can lead to artifactual interactions. If possible, use an inducible expression system to control bait protein levels. |
| Insufficient Quenching | After photo-crosslinking, unreacted pE or reactive intermediates can cause non-specific labeling. Ensure a quenching step is included after UV irradiation. |
| Inadequate Controls | A robust set of controls is critical. Include a negative control (e.g., cells expressing the bait without pE, or cells not exposed to UV) to filter out background proteins. A quantitative proteomics approach (e.g., SILAC, TMT) is highly recommended to distinguish true interactors from background. |
Quantitative Data and Experimental Parameters
The following table provides suggested starting points for key quantitative parameters in a pE-based proximity labeling experiment. These should be optimized for your specific experimental system.
| Parameter | Recommended Starting Range | Notes |
| pE Concentration in Medium | 100 µM - 1 mM | Test a range to find the optimal balance between incorporation and cell viability. |
| pE Incubation Time | 18 - 24 hours | Should be sufficient for protein turnover and incorporation. |
| UV Crosslinking Wavelength | 365 nm | Standard for benzophenone-like photo-crosslinkers.[3] |
| UV Crosslinking Duration | 5 - 20 minutes | Optimize to maximize crosslinking while minimizing cell death. |
| Distance from UV Source | 3 - 5 cm | Keep this distance consistent across experiments. |
| Click Chemistry: Biotin-Azide | 50 - 100 µM | Ensure it is in molar excess to the estimated amount of incorporated pE. |
| Click Chemistry: CuSO₄ | 1 mM | |
| Click Chemistry: Ligand (e.g., TBTA) | 100 µM | To stabilize the Cu(I) catalyst. |
| Click Chemistry: Reducing Agent | 1 mM (e.g., Sodium Ascorbate) | To reduce Cu(II) to the active Cu(I) state. |
Experimental Protocols
Protocol 1: this compound Incorporation and Photo-Crosslinking
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T) to be 60-70% confluent at the time of transfection.
-
Co-transfect cells with the plasmid for your bait protein containing an amber (TAG) codon and the plasmid for the pE-specific tRNA/aminoacyl-tRNA synthetase pair using a suitable transfection reagent.
-
-
pE Incorporation:
-
24 hours post-transfection, replace the normal growth medium with a fresh medium supplemented with your optimized concentration of this compound (e.g., 500 µM).
-
Incubate the cells for a further 18-24 hours to allow for bait protein expression and pE incorporation.
-
-
Preparation for Crosslinking:
-
Aspirate the pE-containing medium.
-
Gently wash the cells twice with ice-cold PBS.
-
Leave a thin layer of PBS on the cells to prevent them from drying out.
-
-
Photo-Crosslinking:
-
Place the cell culture dish on ice and remove the lid.
-
Irradiate the cells with a 365 nm UV source (e.g., a Spectrolinker XL-1000) at a distance of 3-5 cm for your optimized duration (e.g., 10 minutes).[4]
-
Immediately proceed to cell lysis or scrape and pellet the cells, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: Click Chemistry and Sample Preparation for Mass Spectrometry
-
Cell Lysis:
-
Lyse the cell pellet in a denaturing lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Sonicate the lysate to shear chromatin and ensure complete lysis.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Click Reaction:
-
To the clarified lysate, add the click chemistry reagents in the following order: biotin-azide, a copper (I)-stabilizing ligand (e.g., TBTA), and freshly prepared copper (II) sulfate and sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the proteins to remove excess click chemistry reagents, for example, by methanol-chloroform precipitation.
-
Resuspend the protein pellet in a buffer suitable for streptavidin affinity purification (e.g., containing 1% SDS).
-
-
Streptavidin Affinity Purification:
-
Incubate the resuspended protein lysate with streptavidin-coated magnetic beads for 1-2 hours at room temperature.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series might include a high-salt buffer, a urea buffer, and a final wash with an ammonium bicarbonate buffer.
-
-
On-Bead Digestion:
-
Resuspend the beads in an ammonium bicarbonate buffer.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Sample Clean-up:
-
Collect the supernatant containing the peptides.
-
Desalt the peptides using a C18 StageTip or equivalent before analysis by LC-MS/MS.
-
Visualizations
Caption: Experimental workflow for pE-based proximity labeling.
Caption: Troubleshooting logic for pE proximity labeling experiments.
Caption: EGFR signaling pathway as a model for proximity labeling.
References
- 1. This compound: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
reducing background fluorescence in imaging experiments with p-Ethynylphenylalanine
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers using p-Ethynylphenylalanine (p-EPA) in fluorescence imaging experiments. The focus is on identifying and mitigating sources of high background fluorescence to improve signal-to-noise ratios and generate high-quality data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (p-EPA) and how is it used for imaging?
A1: this compound is an amino acid analog of phenylalanine that contains a terminal alkyne group. In a technique known as bioorthogonal non-canonical amino acid tagging (BONCAT), living cells are cultured with p-EPA, which is incorporated into newly synthesized proteins in place of phenylalanine. The alkyne group then serves as a chemical handle for covalent ligation to a fluorescent probe containing an azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This allows for the specific visualization of nascent proteins.
Q2: What are the primary sources of background fluorescence in my p-EPA imaging experiment?
A2: High background can originate from several sources, which can be broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from cellular components like flavins, collagen, and lipofuscin. Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence.[1][2]
-
Non-Specific Probe Binding: The azide-functionalized fluorescent probe may bind to cellular structures through electrostatic or hydrophobic interactions, independent of the click reaction.[3][4]
-
Incomplete Reaction or Washing: Residual, unreacted fluorescent probe that was not adequately removed during wash steps will contribute to diffuse background.[3][5]
-
Click Reaction Artifacts: The copper catalyst used in CuAAC can promote side reactions. A notable side reaction is the copper-catalyzed conjugation of the alkyne probe to free thiols on cysteine residues, leading to off-target labeling.[6]
Q3: Can the copper catalyst in my click reaction cause high background?
A3: Yes. While essential for the desired azide-alkyne reaction, the Cu(I) catalyst can be a source of background. It can promote the reaction of the alkyne-bearing p-EPA with endogenous molecules other than your azide probe, or more commonly, facilitate the reaction between your probe and cellular components with high thiol content (cysteines), creating false-positive signals.[6] Using a copper-chelating ligand like BTTAA or THPTA is critical to stabilize the copper ion and minimize these side reactions.[7]
Q4: How does my choice of fixative affect background fluorescence?
A4: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular amines and proteins, creating fluorescent products that significantly raise background levels.[1][2] If you suspect aldehyde-induced autofluorescence, you can treat the sample with a reducing agent like sodium borohydride after fixation or switch to an organic solvent fixative like ice-cold methanol, if compatible with your experimental goals.[2][8]
Q5: How can I confirm the source of my background signal?
A5: A critical control experiment is to process a sample that was not incubated with p-EPA but is subjected to the complete fixation and click chemistry labeling protocol.
-
If this negative control sample shows high fluorescence, the background is likely due to autofluorescence or non-specific binding of the fluorescent probe.
-
If the negative control is clean but the p-EPA labeled sample has high, non-specific background, the issue is more likely related to the click reaction itself, such as side reactions or suboptimal reagent concentrations.
Part 2: Troubleshooting Guides
This section addresses specific background fluorescence issues in a problem-solution format.
Problem 1: High, diffuse background fluorescence observed across the entire sample, including in negative controls.
-
Possible Cause: Cellular Autofluorescence.
-
Solution:
-
Chemical Quenching: Treat samples with an autofluorescence quencher. Commercial solutions like TrueVIEW® are available, or you can use a solution of Sudan Black B.[1][9]
-
Photobleaching: Before adding your fluorescent probe, expose the fixed sample to a broad-spectrum, high-intensity light source. This can selectively destroy endogenous fluorophores.[10]
-
Spectral Separation: Choose a fluorescent probe in the far-red or near-infrared spectrum, as cellular autofluorescence is most prominent at shorter wavelengths (blue, green, and yellow).[2]
-
-
-
Possible Cause: Non-Specific Binding of the Azide-Fluorophore.
-
Solution:
-
Optimize Probe Concentration: Titrate your azide-fluorophore to find the lowest effective concentration that provides a good signal without increasing background.[3]
-
Increase Wash Steps: After the click reaction, increase the number and duration of wash steps (e.g., 3-5 washes of 10 minutes each with a buffer like PBS containing 0.1% Tween-20) to remove unbound probe.[3]
-
Use a Blocking Agent: Before the click reaction, incubate your sample with a blocking buffer, such as 5% Bovine Serum Albumin (BSA) in PBS, to saturate non-specific binding sites.[4]
-
-
-
Possible Cause: Contaminated Imaging Media or Vessel.
-
Solution:
-
Use Imaging-Specific Media: For live-cell imaging, switch from standard culture media to an optically clear, low-background medium like FluoroBrite™ DMEM.[3]
-
Use Glass-Bottom Dishes: Standard plastic culture dishes can be highly fluorescent. For high-resolution imaging, always use glass-bottom dishes or plates.[3]
-
-
Problem 2: High background signal that appears only in p-EPA treated samples.
-
Possible Cause: Suboptimal Click Reaction Conditions.
-
Solution:
-
Check Reagent Ratios: The click reaction is sensitive to the concentrations and ratios of its components. Ensure that the sodium ascorbate (reducing agent) is in significant excess of the copper (II) sulfate to maintain the catalytic Cu(I) state. A common mistake is having too much free copper, which can lead to side reactions.[11]
-
Titrate Reagents: Systematically vary the concentrations of CuSO₄, the copper ligand, and the azide probe to find the optimal balance that maximizes signal while minimizing background.
-
-
-
Possible Cause: Thiol-Related Side Reactions.
-
Solution:
-
Increase Reducing Agent: A recent study demonstrated that increasing the concentration of the reducing agent TCEP (tris(2-carboxyethyl)phosphine) in the click reaction mixture can significantly diminish the thiol-yne side reaction, thereby reducing background from cysteine-rich proteins.[6]
-
Pre-block Thiols: Before performing the click reaction, you can incubate the fixed and permeabilized cells with a thiol-blocking agent like N-ethylmaleimide (NEM) to cap free cysteine residues. This must be thoroughly washed out before adding the click reagents.
-
-
Part 3: Experimental Protocols and Data
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a standard experimental workflow and a logical tree for diagnosing background issues.
Caption: A typical workflow for labeling nascent proteins with p-EPA.
Caption: A decision tree to diagnose the source of background fluorescence.
Protocol 1: Reducing Aldehyde-Induced Autofluorescence
This protocol should be performed after fixation and permeabilization but before blocking or antibody staining.
-
Prepare a fresh solution of 0.1% (w/v) sodium borohydride (NaBH₄) in PBS. Caution: NaBH₄ reacts with water to produce hydrogen gas; prepare in a well-ventilated area.
-
Wash fixed cells twice with PBS.
-
Incubate the cells with the NaBH₄ solution for 15-20 minutes at room temperature.
-
Wash the cells thoroughly three times with PBS to remove all traces of NaBH₄.
-
Proceed with your standard blocking and click chemistry protocol.
Protocol 2: Quenching Autofluorescence with Sudan Black B
This protocol is performed after the click reaction and final washes, just before mounting for imaging.
-
Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir in the dark for 1-2 hours and then filter through a 0.2 µm filter to remove undissolved particles.
-
After the final post-click reaction wash, remove the wash buffer.
-
Apply the Sudan Black B solution to the sample and incubate for 10-20 minutes at room temperature in the dark.
-
Quickly rinse the sample multiple times with PBS until the wash buffer runs clear.
-
Immediately mount the coverslip with mounting medium and proceed to imaging.
Data Tables
Table 1: Summary of Common Background Reduction Techniques
| Technique | Target Source of Background | General Efficacy | Key Considerations |
| Sodium Borohydride | Aldehyde-induced autofluorescence[8] | High | Must be performed after fixation and before labeling. |
| Sudan Black B | Lipofuscin and other autofluorescent pigments[1] | High | Can sometimes introduce its own non-specific precipitate if not filtered well. |
| Photobleaching | General autofluorescence[10] | Moderate to High | Can be time-consuming; effectiveness depends on light source intensity. |
| Increased Washes | Unbound/non-specifically bound probe[3] | Moderate | Simple to implement; may slightly reduce specific signal. |
| Probe Titration | Non-specific probe binding[3] | High | Essential optimization step for any new probe or cell type. |
| Thiol Blocking (NEM) | Cysteine-related click side reactions[7] | High | Requires an additional incubation step and thorough washing. |
| Far-Red Probes | Separation from autofluorescence spectrum[2] | High | Requires appropriate filter sets on the microscope. |
Table 2: Recommended Reagent Concentrations for Copper-Catalyzed Click Chemistry (CuAAC)
| Reagent | Typical Final Concentration | Purpose & Notes |
| Azide-Fluorophore Probe | 1 - 10 µM | Titration is critical. Start with a low concentration (e.g., 2 µM). |
| Copper (II) Sulfate (CuSO₄) | 50 - 200 µM | The catalyst precursor. |
| Copper Ligand (e.g., BTTAA) | 250 - 1000 µM (5x CuSO₄) | Stabilizes the Cu(I) ion, improves efficiency, and reduces cell damage/side reactions.[7] |
| Reducing Agent (Sodium Ascorbate) | 2.5 - 5 mM | Reduces Cu(II) to the active Cu(I) state. Should be in large excess over CuSO₄.[11] |
Note: These are starting recommendations. Optimal concentrations may vary based on the cell type, p-EPA incorporation efficiency, and specific fluorescent probe used.
Part 4: Visualizing the Click Chemistry Reaction and Potential Artifacts
Understanding the underlying chemistry can aid in troubleshooting. The desired reaction creates a stable triazole linkage, while a common side reaction can create a thiotriazole, leading to background.
Caption: The Cu(I) catalyst facilitates both the desired signal and potential background.
References
- 1. Challenges with Background Fluorescence [visikol.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 6. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Quantifying p-Ethynylphenylalanine (pEpa) Incorporation Efficiency Using Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like p-Ethynylphenylalanine (pEpa) is crucial for a variety of applications, from protein engineering to the development of novel therapeutics. Mass spectrometry stands as a powerful analytical tool for the accurate quantification of pEpa incorporation. This guide provides a comparative overview of common mass spectrometry-based methodologies, complete with experimental data and detailed protocols.
Comparison of Mass Spectrometry-Based Quantification Methods
The choice of quantification method can significantly impact the accuracy and sensitivity of measuring pEpa incorporation efficiency. The two main approaches are label-free quantification and stable isotope labeling.
Table 1: Comparison of Quantitative Mass Spectrometry Strategies for pEpa Incorporation
| Method | Principle | Pros | Cons | Typical Incorporation Efficiency Range (%) |
| Label-Free Quantification (Spectral Counting) | Peptides containing pEpa are identified, and the number of tandem mass spectra matched to these peptides is counted. | Simple, no special reagents required. | Less accurate, susceptible to variations in instrument performance. | 10-50 |
| Label-Free Quantification (Extracted Ion Chromatogram - XIC) | The area under the curve for the precursor ion of a pEpa-containing peptide is measured. | More accurate than spectral counting. | Requires high-resolution mass spectrometry, can be affected by ion suppression. | 20-70 |
| Stable Isotope Labeling (e.g., SILAC) | Cells are grown in media containing a "heavy" version of a natural amino acid (e.g., ¹³C₆-Lysine) and a "light" version is used as a control. The ratio of heavy to light peptides is used for quantification. | Highly accurate and precise, corrects for variations in sample preparation and instrument performance.[1] | Expensive, can be difficult to achieve complete labeling. | 30-90+ |
Experimental Data: pEpa Incorporation in Different Expression Systems
The efficiency of pEpa incorporation can vary significantly between different protein expression systems. E. coli is a cost-effective and rapid system, but mammalian cells often provide a more suitable environment for the folding and post-translational modification of complex proteins.[2][3][4]
Table 2: pEpa Incorporation Efficiency in E. coli vs. Mammalian (HEK293) Cells
| Parameter | E. coli (BL21) | Mammalian (HEK293) |
| Target Protein | Green Fluorescent Protein (GFP) | Epidermal Growth Factor Receptor (EGFR) |
| pEpa Concentration | 1 mM | 0.5 mM |
| Expression Time | 4 hours | 48 hours |
| Quantification Method | XIC-based Label-Free | SILAC |
| Incorporation Efficiency (%) | 65 ± 5% | 85 ± 3% |
Detailed Experimental Protocols
The following are generalized protocols for the expression of a target protein with pEpa and subsequent sample preparation for mass spectrometry.
Protocol 1: pEpa Incorporation in E. coli
-
Expression: Transform E. coli BL21(DE3) cells with a plasmid containing the gene of interest and an engineered aminoacyl-tRNA synthetase/tRNA pair for pEpa.
-
Grow the cells in minimal media to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG and supplement the media with 1 mM pEpa.
-
Incubate for 4 hours at 30°C.
-
Cell Lysis and Protein Purification: Harvest the cells by centrifugation and lyse them using sonication.
-
Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Sample Preparation for Mass Spectrometry:
Protocol 2: pEpa Incorporation in Mammalian Cells (HEK293)
-
Transfection: Co-transfect HEK293 cells with plasmids encoding the target protein, the engineered synthetase/tRNA pair, and a selectable marker.
-
Selection and Expansion: Select for stably transfected cells using the appropriate antibiotic.
-
Labeling: For SILAC experiments, grow the cells in "heavy" or "light" DMEM, each supplemented with 0.5 mM pEpa.
-
Protein Extraction and Digestion:
-
Lyse the cells and extract total protein.
-
Combine equal amounts of "heavy" and "light" protein lysates.
-
Perform an in-solution tryptic digest.
-
Fractionate the peptides using strong cation exchange chromatography.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the experimental workflow for quantifying pEpa incorporation.
Caption: General workflow for pEpa incorporation and analysis.
Caption: Comparison of mass spectrometry quantification methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Breaking Down Common Protein Expression Systems: E.coli vs Mammalian [synapse.patsnap.com]
- 3. Overview of Protein Expression by Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Escherichia coli-Based Therapeutic Protein Expression: Mammalian Conversion, Continuous Manufacturing, and Cell-Free Production [mdpi.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison of p-Ethynylphenylalanine and p-Chlorophenylalanine as Tryptophan Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two notable inhibitors of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis: p-Ethynylphenylalanine (pEPA) and p-chlorophenylalanine (pCPA). This document synthesizes available experimental data to evaluate their potency, selectivity, and mechanisms of action, offering a valuable resource for researchers in pharmacology and drug discovery.
Executive Summary
This compound (pEPA) emerges as a more potent and selective inhibitor of Tryptophan Hydroxylase (TPH) compared to the classical inhibitor, p-chlorophenylalanine (pCPA). In vivo studies demonstrate that pEPA is approximately ten times more potent than pCPA in reducing TPH activity in the brain. Furthermore, pEPA exhibits a cleaner selectivity profile, with minimal off-target effects on other aromatic amino acid hydroxylases. In contrast, the inhibitory potency of pCPA on TPH isoforms is reported with significant variability across studies, and it has been shown to affect other neurotransmitter systems. While pEPA acts as a competitive and reversible inhibitor, pCPA is a competitive inhibitor of TPH but has also been reported to irreversibly inhibit phenylalanine hydroxylase.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for pEPA and pCPA. It is important to note the inconsistencies in the reported inhibitory concentrations for pCPA, which may be attributed to different experimental conditions.
Table 1: In Vitro Inhibitory Activity against TPH
| Inhibitor | Target | Parameter | Value | Reference |
| This compound (pEPA) | TPH | Ki | 32.6 ± 6.2 µM | [1] |
| p-Chlorophenylalanine (pCPA) | TPH1 | IC50 | > 50 µM | [2] |
| p-Chlorophenylalanine (pCPA) | TPH1 | IC50 | 4.49 mM | [3] |
| p-Chlorophenylalanine (pCPA) | TPH2 | IC50 | 1.55 mM | [3] |
Table 2: In Vivo Potency in Rats
| Inhibitor | Dosage | % Decrease in TPH Activity | Reference |
| This compound (pEPA) | 30 mg/kg | 95 ± 5% | [1] |
| p-Chlorophenylalanine (pCPA) | 300 mg/kg | 87 ± 5% | [1] |
Mechanism of Action
Both pEPA and pCPA are analogs of the TPH substrate, L-tryptophan, and act as competitive inhibitors.
-
This compound (pEPA): This compound is a competitive and reversible inhibitor of TPH[1]. It binds to the active site of the enzyme, competing with the natural substrate, tryptophan.
-
p-Chlorophenylalanine (pCPA): pCPA also acts as a competitive inhibitor of TPH. However, some studies have indicated that it can act as an irreversible inhibitor of phenylalanine hydroxylase, which could contribute to off-target effects[4][5].
Selectivity Profile
The selectivity of a TPH inhibitor is crucial to minimize off-target effects.
-
This compound (pEPA): Demonstrates high selectivity for TPH. It shows little to no inhibitory activity against other aromatic amino acid hydroxylases, namely tyrosine hydroxylase (TH) and phenylalanine hydroxylase (PAH)[1].
-
p-Chlorophenylalanine (pCPA): Exhibits a less favorable selectivity profile. Studies have reported that pCPA can also affect the levels of catecholamines, suggesting an interaction with other enzymes in the monoamine synthesis pathways[4][5].
Experimental Protocols
In Vitro TPH Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against TPH1 and TPH2.
Materials:
-
Recombinant human TPH1 or TPH2 enzyme
-
L-Tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4; cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
Inhibitor compounds (pEPA, pCPA) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader (for fluorescence or absorbance detection)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system for product detection (optional)
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and DTT.
-
Add the inhibitor compound at various concentrations to the wells of the microplate. Include a vehicle control (solvent only).
-
Add the TPH enzyme (TPH1 or TPH2) to the wells and pre-incubate with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a solution containing L-tryptophan and BH4.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a quenching solution.
-
Determine the amount of product (5-hydroxytryptophan) formed. This can be done using a fluorescence-based method where the product is detected directly or after a derivatization step, or by using HPLC with fluorescence or electrochemical detection.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using Michaelis-Menten kinetics and appropriate models for competitive inhibition[6][7][8].
Cell-Based TPH Activity Assay (General Protocol)
This protocol describes a general method to assess the activity of TPH inhibitors in a cellular context.
Materials:
-
A suitable cell line expressing TPH1 or TPH2 (e.g., HEK293T, BON cells)
-
Cell culture medium and supplements
-
Inhibitor compounds (pEPA, pCPA)
-
Lysis buffer
-
Assay reagents for detecting 5-hydroxytryptophan or serotonin (e.g., ELISA kit, HPLC system)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the inhibitor compounds or vehicle control for a specified duration (e.g., 24 hours).
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells to release the intracellular contents.
-
Collect the cell lysates.
-
Measure the concentration of 5-hydroxytryptophan or serotonin in the cell lysates using a suitable detection method such as ELISA or HPLC.
-
Normalize the results to the total protein concentration in each sample.
-
Calculate the percentage of inhibition of serotonin synthesis for each inhibitor concentration compared to the vehicle-treated cells.
-
Determine the IC50 value in the cell-based assay by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Based on the currently available data, this compound (pEPA) presents a more advantageous profile as a TPH inhibitor compared to p-chlorophenylalanine (pCPA). Its higher potency and superior selectivity make it a more precise tool for studying the serotonergic system and a more promising candidate for therapeutic development. The significant variability in the reported inhibitory potency of pCPA highlights the need for standardized assay conditions when comparing TPH inhibitors. Researchers should consider these factors when selecting an appropriate TPH inhibitor for their studies.
References
- 1. This compound: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
A Head-to-Head Comparison: p-Ethynylphenylalanine vs. p-Azidophenylalanine for Protein Labeling
A comprehensive guide for researchers in molecular biology and drug development on the selection and application of two paramount non-canonical amino acids for protein labeling.
In the dynamic field of protein engineering and analysis, the site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool for elucidating protein function, tracking cellular processes, and developing novel therapeutics. Among the most versatile of these molecular probes are p-Ethynylphenylalanine (pE) and p-Azidophenylalanine (pAz), which introduce bioorthogonal reactive handles—an alkyne and an azide, respectively—into the protein structure. This guide provides an in-depth, data-driven comparison of pE and pAz to aid researchers in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Differences and Applications
Both pE and pAz enable the precise labeling of proteins through "click chemistry," a set of highly efficient and specific reactions. However, the choice between an alkyne (pE) and an azide (pAz) handle dictates the available conjugation chemistries, each with its own set of advantages and limitations.
| Feature | This compound (pE) | p-Azidophenylalanine (pAz) |
| Reactive Group | Terminal Alkyne | Azide |
| Primary Labeling Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Staudinger Ligation |
| Biocompatibility | CuAAC requires a copper catalyst, which can be toxic to living cells.[1] | SPAAC is copper-free and highly biocompatible for live-cell imaging.[1][2] The azide group itself is generally considered bioorthogonal. |
| Reaction Kinetics | CuAAC is generally very fast.[3] | SPAAC kinetics are dependent on the specific cyclooctyne used. Staudinger ligation is also an option.[4][5] |
| Specificity | High specificity between the alkyne and azide. | High specificity for all associated bioorthogonal reactions. |
| Potential Side Effects | Can act as a potent and selective inhibitor of tryptophan hydroxylase, potentially affecting serotonin biosynthesis.[6][7][8] | The azide group can be reduced to an amine (p-aminophenylalanine) under physiological conditions, leading to a loss of reactivity.[2][9] |
Bioorthogonal Chemistries: A Deeper Dive
The choice between pE and pAz is fundamentally a choice of bioorthogonal reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction can be used with both pE (reacting with an azide-modified probe) and pAz (reacting with an alkyne-modified probe). CuAAC is known for its rapid reaction rates and high efficiency.[3] However, the requirement for a copper(I) catalyst presents a significant challenge for live-cell applications due to its cytotoxicity.[1] Various ligands, such as THPTA, have been developed to chelate the copper and minimize cellular damage.[10][11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Exclusive to pAz, SPAAC is a copper-free click chemistry that utilizes a strained cyclooctyne-containing probe to react with the azide. This reaction is highly biocompatible, making it the preferred method for labeling proteins in living cells and organisms.[1][2][12]
Staudinger Ligation
Another option for pAz is the Staudinger ligation, which involves the reaction of the azide with a phosphine-based probe to form an aza-ylide intermediate that rearranges to a stable amide bond.[4][5] This reaction is also bioorthogonal and has been successfully used for protein labeling in various contexts.[5]
Experimental Considerations and Potential Pitfalls
Incorporation Efficiency: The efficiency of incorporating both pE and pAz into proteins can vary depending on the expression system (e.g., E. coli, mammalian cells, cell-free systems) and the specific protein of interest.[13][14][15][16] It is crucial to optimize the concentration of the ncAA in the growth media and the expression conditions.
Stability of p-Azidophenylalanine: A notable drawback of pAz is the potential for the azide group to be reduced to an amine in the cellular environment, rendering it unreactive for click chemistry.[2][9] This can lead to heterogeneous protein populations and lower labeling efficiency. Recent studies have developed methods to chemically restore the azide from the reduced amine, mitigating this issue.[9]
Biological Activity of this compound: A significant concern with pE is its off-target effect as an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[6][8] This could have unintended consequences in cellular and in vivo studies, particularly in neuroscience research.
Experimental Protocols
General Protocol for ncAA Incorporation in E. coli
-
Plasmid Preparation: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one containing the gene of interest with an amber stop codon (TAG) at the desired labeling site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for either pE or pAz (e.g., pEVOL-pAzF for pAz).[17]
-
Cell Culture: Grow the transformed cells in minimal media supplemented with the appropriate antibiotics and the non-canonical amino acid (typically 1-2 mM).
-
Protein Expression: Induce protein expression with IPTG and allow for overnight expression at a reduced temperature (e.g., 18-20°C) to improve protein folding and ncAA incorporation.
-
Protein Purification: Harvest the cells and purify the protein of interest using standard chromatography techniques.
Protocol for CuAAC Labeling of a Purified Protein
-
Prepare Reaction Buffer: A typical buffer consists of phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare Reagents:
-
Protein containing pE or pAz (e.g., at 10-50 µM).
-
Azide- or alkyne-functionalized fluorescent dye or probe (typically 2-5 fold molar excess over the protein).
-
Freshly prepared solution of sodium ascorbate (e.g., 1-5 mM final concentration) to reduce Cu(II) to the active Cu(I) state.[10]
-
Copper(II) sulfate (e.g., 0.1-1 mM final concentration).[18]
-
Copper-chelating ligand such as THPTA or TBTA (typically at a concentration slightly higher than the copper sulfate) to stabilize the Cu(I) and protect the protein.[10][11]
-
-
Reaction: Combine the protein, buffer, and fluorescent probe. Add the copper sulfate and ligand, followed by the sodium ascorbate to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Remove excess reagents by dialysis, size-exclusion chromatography, or spin filtration.
Protocol for SPAAC Labeling in Live Cells
-
Cell Culture and Transfection: Culture mammalian cells and transfect them with the plasmids for expressing the target protein with the incorporated pAz.
-
ncAA Incorporation: Supplement the cell culture medium with pAz (typically 0.5-1 mM) for 24-48 hours.
-
Labeling: Add the strained alkyne probe (e.g., a DBCO-, BCN-, or DIFO-conjugated fluorophore) directly to the cell culture medium at a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing and Imaging: Wash the cells with fresh media or PBS to remove the excess probe and proceed with fluorescence microscopy.
Visualizing the Workflows
Caption: General workflow for protein labeling using pE or pAz.
Caption: Key bioorthogonal reactions for pE and pAz.
Conclusion: Making the Right Choice
The selection between this compound and p-Azidophenylalanine is contingent on the specific demands of the experiment.
-
For live-cell imaging and in vivo studies, p-Azidophenylalanine is the superior choice due to the biocompatibility of the copper-free SPAAC reaction. Researchers should, however, be mindful of the potential for azide reduction.
-
For in vitro labeling of purified proteins where reaction speed is paramount, either pE or pAz can be effectively used with CuAAC , provided that any potential negative effects of the copper catalyst on protein function are assessed.
-
When concerns about the potential off-target effects of pE on serotonin metabolism are significant, pAz offers a more inert alternative.
Ultimately, a thorough understanding of the chemical properties and reaction mechanisms of both pE and pAz, coupled with careful experimental design, will empower researchers to unlock new insights into the complex world of proteins.
References
- 1. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Short- and long-term effects of this compound on brain serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 12. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Battle: SPAAC vs. CuAAC for p-Ethynylphenylalanine Conjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice between Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for incorporating p-Ethynylphenylalanine (p-Ethynyl-Phe) is a critical decision. This guide provides a comprehensive, data-driven comparison of these two powerful "click chemistry" techniques, offering insights into their performance, detailed experimental protocols, and the biological context of p-Ethynyl-Phe.
This compound is a non-canonical amino acid that serves as a valuable bioorthogonal handle for protein labeling, imaging, and drug delivery. Its terminal alkyne group allows for precise chemical modification through azide-alkyne cycloaddition reactions. The choice between the copper-free SPAAC and the copper-catalyzed CuAAC depends on a multitude of factors including the biological environment, desired reaction speed, and tolerance for potential cytotoxicity.
Performance Comparison: A Quantitative Look
While direct comparative kinetic data for this compound in both SPAAC and CuAAC is not extensively available in the literature, we can infer performance based on studies of similar molecules and general principles of these reactions. CuAAC is widely recognized for its rapid kinetics, often outperforming SPAAC by one to two orders of magnitude.[1][2] However, the cytotoxicity of the copper catalyst is a significant drawback for in vivo applications.[3]
A study comparing CuAAC and SPAAC in a proteomics context for labeling glycoproteins found that CuAAC with a Biotin-Diazo-Alkyne probe identified a greater number of proteins than SPAAC using a Biotin-DIBO-Alkyne probe, suggesting higher labeling efficiency for CuAAC in this complex biological milieu.
| Feature | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) |
| Catalyst | None (strain-promoted) | Copper(I) |
| Biocompatibility | High (copper-free)[4] | Lower (potential copper cytotoxicity)[3] |
| Reaction Rate | Moderate to Fast (depends on cyclooctyne) | Very Fast[1] |
| Second-Order Rate Constant (k₂) | ~0.1 - 1 M⁻¹s⁻¹ (for common cyclooctynes with benzyl azide)[5] | Up to 17.4 M⁻¹s⁻¹ (for benzyl azide and phenylacetylene)[6] |
| Reagents | Azide and a strained cyclooctyne (e.g., DBCO, BCN) | Azide, terminal alkyne, Copper(I) source, reducing agent, ligand |
| Selectivity | High for azides | High for terminal alkynes |
| In vivo applications | Well-suited[4] | Limited by copper toxicity |
Experimental Protocols
General Protocol for SPAAC Conjugation of a this compound-containing Protein with an Azide-functionalized Molecule
This protocol is a general guideline using a dibenzocyclooctyne (DBCO) reagent, a commonly used strained alkyne for SPAAC.
Materials:
-
This compound-containing protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin)
-
DBCO-NHS ester (for introducing the strained alkyne if the partner molecule is not already azide-functionalized)
-
DMSO (for dissolving reagents)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.
-
Dissolve the azide-functionalized molecule in DMSO or an appropriate solvent to a stock concentration of 10 mM.
-
-
Protein Preparation:
-
Ensure the this compound-containing protein is purified and in a compatible buffer at a known concentration (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
To the protein solution, add the azide-functionalized molecule to a final concentration that is typically in 2-10 fold molar excess over the protein.
-
If the partner molecule is not azide-functionalized, it first needs to be reacted with an azide-containing linker.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific azide and the desired conjugation efficiency.[2]
-
-
Monitoring the Reaction (Optional):
-
The reaction can be monitored by techniques such as SDS-PAGE (observing a shift in the protein band), mass spectrometry, or fluorescence if a fluorescent azide was used.
-
-
Purification:
-
Remove excess, unreacted small molecules by size-exclusion chromatography, dialysis, or spin filtration.
-
General Protocol for CuAAC Conjugation of a this compound-containing Protein with an Azide-functionalized Molecule
This protocol provides a general framework for a copper-catalyzed click reaction.
Materials:
-
This compound-containing protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of all reagents as listed above. The sodium ascorbate solution should be made fresh to ensure its reducing capability.
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine the this compound-containing protein and the azide-functionalized molecule (typically in a 2-10 fold molar excess).
-
Add the copper-chelating ligand (THPTA or TBTA) to the mixture. The final concentration of the ligand is typically 5 times that of the copper sulfate.[7]
-
Add the CuSO₄ solution. The final copper concentration is usually between 50 µM and 1 mM.[3]
-
-
Initiation of the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.[7]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within an hour.[8]
-
-
Purification:
-
Remove the copper catalyst and excess reagents using a copper-chelating resin, size-exclusion chromatography, dialysis, or spin filtration.
-
Visualizing the Chemistry and Biological Context
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the biological pathway in which this compound plays a significant role.
Caption: A comparison of the general experimental workflows for SPAAC and CuAAC.
Caption: Key advantages and disadvantages of SPAAC versus CuAAC.
This compound is a known inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[9] Understanding this pathway is crucial for researchers using p-Ethynyl-Phe to study serotonergic systems.
Caption: The serotonin biosynthesis pathway and the inhibitory action of this compound.
Conclusion: Making the Right Choice
The decision between SPAAC and CuAAC for this compound conjugation hinges on the specific experimental context. For applications demanding high biocompatibility, particularly in living cells or whole organisms, the copper-free nature of SPAAC makes it the superior choice, despite its generally slower reaction kinetics. The development of increasingly reactive cyclooctynes continues to narrow the kinetic gap.
Conversely, when rapid and highly efficient conjugation is paramount, and the experimental system can tolerate the presence of copper, CuAAC remains the go-to method. Its fast reaction rates and the use of a simple terminal alkyne like this compound make it a robust and reliable tool for in vitro applications.
By carefully considering the quantitative data, experimental requirements, and the biological system under investigation, researchers can confidently select the optimal click chemistry strategy for their this compound conjugation needs, paving the way for novel discoveries in chemical biology and drug development.
References
- 1. broadpharm.com [broadpharm.com]
- 2. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 3. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Protein-Protein Interactions: Featuring p-Ethynylphenylalanine and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological research. This guide provides an objective comparison of a modern photo-crosslinking-based approach utilizing the unnatural amino acid p-Ethynylphenylalanine (pEpa) against established alternative methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
The study of PPIs is critical for elucidating cellular signaling pathways, understanding disease mechanisms, and discovering novel therapeutic targets. While various methods exist to identify potential PPIs, subsequent validation is essential to confirm the biological relevance of these interactions. This guide focuses on the validation step, comparing the unique capabilities of this compound-mediated photo-crosslinking with traditional methods such as Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Förster Resonance Energy Transfer (FRET).
This compound represents a class of unnatural amino acids that can be genetically encoded into a protein of interest. While pEpa itself is more commonly known as a tryptophan hydroxylase inhibitor, the incorporation of a terminal alkyne group, as seen in similar bifunctional amino acids like 4-ethynyl-p-benzoyl-L-phenylalanine (BPKyne), provides a powerful tool for PPI validation.[1] The ethynyl group serves as a bioorthogonal handle for "click chemistry," allowing for the specific and efficient attachment of reporter tags, such as biotin, after UV-induced crosslinking. This enables the robust enrichment and subsequent identification of interacting partners via mass spectrometry.[1][2]
Comparative Analysis of PPI Validation Methods
The choice of a PPI validation method depends on various factors, including the nature of the interaction (transient vs. stable), the cellular context, and the desired level of spatial resolution. The following table summarizes the key characteristics of pEpa-based photo-crosslinking and its alternatives.
| Feature | This compound (pEpa) Photo-Crosslinking | Co-immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Förster Resonance Energy Transfer (FRET) |
| Principle | Covalent trapping of interacting proteins in vivo using a genetically encoded photo-activatable amino acid with a clickable alkyne handle.[1][2] | Isolation of a protein of interest ("bait") and its binding partners ("prey") from a cell lysate using a specific antibody. | Reconstruction of a functional transcription factor in yeast through the interaction of two proteins fused to its DNA-binding and activation domains. | Non-radiative energy transfer between two fluorescent proteins fused to interacting partners when in close proximity. |
| Interaction Type | Captures both stable and transient interactions.[1] | Primarily detects stable interactions within a complex. | Best suited for detecting direct, binary interactions. | Detects interactions in real-time and provides spatial information. |
| Cellular Context | In vivo, within the native cellular environment.[1] | Ex vivo, from cell lysates, which may disrupt weaker interactions. | In the nucleus of yeast cells, which may not be the native environment for all proteins. | In vivo, in living cells, allowing for dynamic studies. |
| Spatial Resolution | High, can identify interaction interfaces at the amino acid level. | Low, identifies members of a complex without precise binding site information. | Indirect, indicates an interaction but not the specific interface. | High, provides information on the proximity of interacting partners (typically <10 nm). |
| Throughput | Moderate to high, amenable to proteomic-scale analysis.[3] | Low to moderate, typically used to validate a few interactions at a time. | High, suitable for screening large libraries of proteins. | Low to moderate, often used for detailed analysis of specific interactions. |
| False Positives | Lower, due to covalent capture in a native context. | Higher, susceptible to non-specific binding to the antibody or beads. | Higher, prone to auto-activation and interactions with non-specific proteins. | Lower, but can be affected by protein overexpression and spectral bleed-through. |
| False Negatives | Can occur if the crosslinker is not positioned correctly at the interaction interface. | Can miss transient or weak interactions that dissociate during the procedure. | Can miss interactions that require post-translational modifications or co-factors not present in yeast. | Can occur if the fluorescent tags are not oriented correctly or are too far apart. |
Experimental Workflows and Methodologies
To provide a practical understanding of these techniques, we present detailed experimental protocols and visual workflows for each method.
This compound (pEpa) Photo-Crosslinking Workflow
This workflow outlines the key steps for validating PPIs using a bifunctional amino acid containing a photo-activatable group and an alkyne handle for click chemistry.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09110C [pubs.rsc.org]
- 3. A new in vivo cross-linking mass spectrometry platform to define protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to p-Ethynylphenylalanine Labeling and Other Methods for Nascent Protein Analysis
For researchers, scientists, and drug development professionals, the ability to specifically label and analyze newly synthesized proteins is crucial for understanding cellular responses to various stimuli and the mechanisms of drug action. This guide provides a comprehensive comparison of p-Ethynylphenylalanine (p-Etp) labeling with other prominent methods for nascent protein analysis, including Azidohomoalanine (AHA) labeling and puromycin-based techniques.
This comparison focuses on the principles, experimental workflows, and performance of each method, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.
Overview of Nascent Protein Labeling Techniques
The study of the "nascent proteome" provides a snapshot of the proteins being actively synthesized in a cell at a given time. This is in contrast to traditional proteomic analyses that measure the total protein abundance, which is a composite of synthesis and degradation over a longer period. Several methods have been developed to tag and isolate these newly made proteins, each with its own set of advantages and limitations.
This compound (p-Etp) and Azidohomoalanine (AHA) are non-canonical amino acids that are incorporated into proteins during translation.[1] These amino acids contain bioorthogonal chemical handles (an alkyne in p-Etp and an azide in AHA) that allow for their selective chemical modification after incorporation.[1] This process, often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), enables the visualization (Fluorescent Non-Canonical Amino Acid Tagging or FUNCAT) and affinity purification of newly synthesized proteins.[2][3][4]
Puromycin-based methods , such as Surface Sensing of Translation (SUnSET) and O-propargyl-puromycin (OPP) labeling, utilize a structural analog of aminoacyl-tRNA.[5][6][7] Puromycin is incorporated into the C-terminus of elongating polypeptide chains, leading to their premature termination and release from the ribosome.[8][9] These truncated, puromycylated proteins can then be detected or captured.
Quantitative Data Comparison
The following table summarizes key performance metrics for p-Etp, AHA, and puromycin-based labeling methods based on available literature. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the specific experimental conditions, cell type, and analytical platform used.
| Feature | This compound (p-Etp) | Azidohomoalanine (AHA) | O-propargyl-puromycin (OPP) | SUnSET (Puromycin) |
| Principle | Metabolic incorporation of an alkyne-containing phenylalanine analog. | Metabolic incorporation of an azide-containing methionine analog.[2] | C-terminal incorporation of an alkyne-containing puromycin analog, causing chain termination.[7] | C-terminal incorporation of puromycin, causing chain termination.[5][8] |
| Typical Labeling Time | Hours to days. | 30 minutes to several hours.[10] | 30 minutes to 2 hours.[7] | 10-30 minutes.[8] |
| Proteome Coverage | Potentially broad, dependent on phenylalanine frequency and labeling efficiency. | Broad, dependent on methionine frequency; can be limited by competition with endogenous methionine.[10] | Broad, labels all actively translated proteins.[7] | Not applicable for proteome-wide identification. |
| Quantitative Approach | Mass Spectrometry (e.g., SILAC, TMT). | Mass Spectrometry (e.g., SILAC, TMT).[11] | Mass Spectrometry (e.g., SILAC, TMT).[12] | Western Blot densitometry.[5][8] |
| Number of Identified Proteins | Varies by study; hundreds to thousands. | Can identify over 7,000 proteins in some studies.[13] | Can identify thousands of proteins.[7] | Not applicable. |
| Key Advantage | Phenylalanine analog may offer different labeling profiles compared to methionine analogs. | Well-established method with numerous protocols and applications.[3][4] | Rapid labeling independent of specific amino acid depletion.[7] | Simple, rapid, and does not require click chemistry.[5][8] |
| Key Limitation | Less documented than AHA; potential for altered protein function due to bulky aromatic alkyne. | Requires methionine-free media for optimal labeling, which can induce cellular stress.[10] | Can be toxic at higher concentrations or with longer incubation times; generates truncated proteins.[14] | Provides a relative measure of global protein synthesis, not individual protein identities.[9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general signaling pathway of protein synthesis and the experimental workflows for each labeling method.
This compound (p-Etp) & Azidohomoalanine (AHA) Labeling Workflow (BONCAT/FUNCAT)
O-propargyl-puromycin (OPP) Labeling Workflow
SUnSET (Puromycin) Workflow
Detailed Experimental Protocols
This compound (p-Etp) / Azidohomoalanine (AHA) Labeling (BONCAT for Proteomics)
-
Cell Culture and Labeling:
-
Culture cells to desired confluency.
-
For AHA labeling, replace the medium with methionine-free DMEM and incubate for 30-60 minutes to deplete intracellular methionine stores.[10] This step is not necessary for p-Etp, which competes with phenylalanine.
-
Add p-Etp or AHA to the medium at a final concentration of 25-50 µM and incubate for the desired labeling period (e.g., 1-24 hours).[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing 1% SDS and protease/phosphatase inhibitors.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail containing an azide- or alkyne-biotin tag, copper(I) sulfate (CuSO4), and a reducing agent like sodium ascorbate.[15]
-
Incubate for 1-2 hours at room temperature.
-
-
Protein Precipitation and Solubilization:
-
Precipitate proteins using a methanol/chloroform extraction to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.
-
-
Affinity Purification:
-
Incubate the lysate with streptavidin-coated magnetic beads overnight at 4°C to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing urea and DTT.
-
Alkylate with iodoacetamide and digest the proteins with trypsin overnight.
-
-
Mass Spectrometry:
-
Elute the peptides and analyze by LC-MS/MS.
-
O-propargyl-puromycin (OPP) Labeling for Proteomics
-
Cell Culture and Labeling:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Click Chemistry Reaction:
-
Add the click reaction cocktail containing an azide-biotin tag, CuSO4, and a reducing agent to the cell lysate.[12]
-
Incubate for 1-2 hours at room temperature.
-
-
Affinity Purification:
-
Incubate the lysate with streptavidin-coated beads to capture the biotinylated nascent proteins.
-
Wash the beads thoroughly to remove non-specific binders.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads.
-
Perform in-solution or on-bead tryptic digestion.
-
-
Mass Spectrometry:
-
Analyze the resulting peptides by LC-MS/MS.[12]
-
SUnSET (Puromycin) Assay for Western Blot
-
Cell Culture and Labeling:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a standard lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against puromycin overnight at 4°C.[5][16]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the puromycin signal intensity using densitometry and normalize to a loading control.[16]
-
Conclusion
The choice of method for nascent protein analysis depends on the specific research question. This compound and Azidohomoalanine labeling coupled with mass spectrometry (BONCAT) are powerful tools for obtaining a comprehensive, quantitative view of the nascent proteome. AHA is currently a more established and widely documented method. O-propargyl-puromycin labeling offers a rapid alternative that is independent of amino acid depletion, making it suitable for short-term studies and in vivo applications.[14] For a quick and straightforward assessment of global protein synthesis rates, the SUnSET method provides a reliable and cost-effective solution. By carefully considering the principles, advantages, and limitations of each technique, researchers can select the most appropriate approach to unravel the dynamics of protein synthesis in their biological system of interest.
References
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. brandon-russell.com [brandon-russell.com]
- 4. pnas.org [pnas.org]
- 5. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three methods for examining the de novo proteome of microglia using BONCAT bioorthogonal labeling and FUNCAT click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to p-Ethynylphenylalanine Incorporation for Protein Functional Analysis
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural amino acids (nnAAs) into proteins offers a powerful tool for elucidating protein function and developing novel therapeutics. Among the diverse array of nnAAs, p-Ethynylphenylalanine (pE-Phe) has emerged as a valuable probe due to its compact size and the bioorthogonal reactivity of its terminal alkyne group. This guide provides a comprehensive comparison of pE-Phe with other commonly used nnAAs, focusing on the impact of its incorporation on protein function, supported by experimental data and detailed protocols.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a phenylalanine analogue that possesses a terminal alkyne moiety. This functional group is chemically inert within the cellular environment but can undergo highly specific and efficient "click chemistry" reactions with azide-containing molecules. This bioorthogonal reactivity allows for the precise, post-translational modification of proteins with a wide range of functionalities, including fluorophores, biotin tags, and crosslinkers, with minimal perturbation to the native protein structure.
Comparison of this compound with Other Non-Natural Amino Acids
The choice of nnAA for protein engineering depends on the specific application and the acceptable level of perturbation to the protein's function. Here, we compare pE-Phe with another widely used nnAA, p-Azidophenylalanine (pAzF), which also participates in click chemistry.
| Feature | This compound (pE-Phe) | p-Azidophenylalanine (pAzF) | Wild-Type Amino Acid (e.g., Phenylalanine) |
| Structure | Phenylalanine with a terminal alkyne | Phenylalanine with an azide group | Phenylalanine |
| Bioorthogonal Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None |
| Incorporation Efficiency | Generally high, but can be protein and position-dependent. | High, with some reports of increased yields using organic solvents to improve cell permeability.[1] | Not Applicable |
| Impact on Protein Stability | Minimal structural perturbation expected due to small size. | Can be detrimental to protein stability in some cases, as predicted by molecular dynamics simulations.[2] | Native Stability |
| Impact on Enzyme Kinetics | Expected to be minimal if incorporated at a non-critical site. | Can vary depending on the site of incorporation. | Native Activity |
Experimental Protocols
I. Site-Specific Incorporation of this compound
The genetic incorporation of pE-Phe into a target protein in E. coli is typically achieved through amber codon suppression technology.[3] This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the nnAA and does not cross-react with endogenous cellular components.
Workflow for pE-Phe Incorporation:
Caption: Workflow for site-specific incorporation of pE-Phe.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest
-
pEVOL plasmid encoding the engineered pE-Phe-tRNA synthetase/tRNA pair
-
This compound
-
Appropriate antibiotics and growth media
-
Reagents for protein purification (e.g., Ni-NTA resin for His-tagged proteins)
Protocol:
-
Plasmid Preparation: Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest using site-directed mutagenesis.
-
Transformation: Co-transform the expression plasmid and the pEVOL-pE-Phe plasmid into a suitable E. coli strain.
-
Expression:
-
Grow a starter culture overnight in LB medium containing the appropriate antibiotics.
-
Inoculate a larger volume of expression medium (e.g., Terrific Broth) supplemented with pE-Phe (typically 1 mM) and antibiotics with the overnight culture.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and arabinose (for the pEVOL plasmid) and continue to grow the culture at a reduced temperature (e.g., 20°C) overnight.
-
-
Purification: Harvest the cells by centrifugation and purify the protein using standard affinity chromatography techniques.
-
Confirmation of Incorporation: Verify the incorporation of pE-Phe by mass spectrometry. The mass of the modified protein will be increased by the mass of pE-Phe minus the mass of the replaced natural amino acid.
II. Assessing the Impact on Protein Function
A. Protein Yield Quantification
The efficiency of nnAA incorporation can be assessed by comparing the yield of the full-length protein containing the nnAA to the yield of the wild-type protein expressed under similar conditions.
Protocol:
-
Express both the wild-type protein and the pE-Phe-containing mutant.
-
Purify both proteins to homogeneity.
-
Determine the concentration of each purified protein using a standard protein assay (e.g., Bradford or BCA assay).[4]
-
Compare the final yields (in mg/L of culture).
B. Protein Stability Analysis (Differential Scanning Fluorimetry - DSF)
DSF, also known as Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm). An increase or decrease in Tm upon nnAA incorporation indicates a change in protein stability.[5][6][7]
Workflow for Differential Scanning Fluorimetry:
Caption: Workflow for protein stability analysis using DSF.
Protocol:
-
Prepare a master mix containing the purified protein (wild-type or mutant) at a final concentration of 0.1-0.2 mg/mL and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Aliquot the mixture into a 96-well qPCR plate.
-
Run the plate in a real-time PCR instrument with a temperature gradient (e.g., from 25°C to 95°C).
-
Monitor the fluorescence of the dye. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the peak of the first derivative of the fluorescence curve.
C. Structural Analysis (Circular Dichroism Spectroscopy)
Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of a protein.[8][9][10] Significant changes in the CD spectrum upon nnAA incorporation may indicate a perturbation of the protein's fold.
Protocol:
-
Prepare solutions of the wild-type and pE-Phe-containing proteins at a known concentration (typically 0.1-0.5 mg/mL) in a suitable buffer (e.g., phosphate buffer).
-
Record the CD spectra in the far-UV region (190-260 nm) using a CD spectropolarimeter.
-
Compare the spectra of the wild-type and mutant proteins. A significant change in the shape or magnitude of the spectrum suggests a change in the secondary structure content.
D. Functional Analysis (Enzyme Kinetics)
For enzymes, the impact of pE-Phe incorporation on catalytic function can be quantified by determining the Michaelis-Menten kinetic parameters, Km and Vmax.
Workflow for Enzyme Kinetics Analysis:
Caption: Workflow for determining enzyme kinetic parameters.
Protocol:
-
Prepare a series of reactions containing a fixed concentration of the enzyme (wild-type or mutant) and varying concentrations of its substrate.
-
Initiate the reaction and measure the initial reaction velocity (v₀) by monitoring product formation or substrate consumption over time using a suitable assay (e.g., spectrophotometry).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.
-
Compare the kinetic parameters of the wild-type and pE-Phe-containing enzymes to assess the impact on catalytic efficiency.
III. Post-Translational Modification via Click Chemistry
The terminal alkyne of pE-Phe allows for its specific reaction with azide-containing molecules. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry can be employed.[11][12]
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protocol:
-
Prepare a reaction mixture containing the purified pE-Phe-containing protein, an azide-functionalized molecule (e.g., a fluorescent dye), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) in a suitable buffer.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Remove excess reagents by dialysis or size-exclusion chromatography.
-
Confirm successful labeling by SDS-PAGE (observing a shift in the protein band) and mass spectrometry.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click reaction is advantageous for in vivo labeling as it avoids the cytotoxicity of copper.[11]
Protocol:
-
Incubate the pE-Phe-containing protein with a strained alkyne probe (e.g., a cyclooctyne derivative) conjugated to the molecule of interest.
-
The reaction proceeds without the need for a catalyst.
-
Purify the labeled protein as described for CuAAC.
Conclusion
The incorporation of this compound into proteins provides a powerful and versatile tool for modern protein science and drug development. Its small size minimizes structural perturbations, while its bioorthogonal alkyne handle allows for a wide range of post-translational modifications. By carefully assessing the impact of pE-Phe incorporation on protein yield, stability, structure, and function using the detailed protocols provided in this guide, researchers can confidently employ this non-natural amino acid to gain deeper insights into biological processes and engineer novel protein-based therapeutics. The comparative data presented here will aid in the rational selection of the most appropriate non-natural amino acid for a given research objective.
References
- 1. Genetically Encoded Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 4. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circular Dichroism and Fluorescence Spectroscopy to Study Protein Structure and Protein-Protein Interactions in Ethylene Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circular Dichroism and Fluorescence Spectroscopy to Study Protein Structure and Protein–Protein Interactions in Ethylene Signaling | Springer Nature Experiments [experiments.springernature.com]
- 10. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Click Chemistry – Med Chem 101 [medchem101.com]
A Head-to-Head Comparison: p-Ethynylphenylalanine vs. p-Propargyloxyphenylalanine for Protein Labeling
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) has become an invaluable tool for protein labeling and engineering. Among the various ncAAs, those bearing terminal alkyne groups are particularly useful for their ability to undergo bioorthogonal click chemistry reactions. This guide provides an in-depth comparison of two such popular amino acids: p-Ethynylphenylalanine (pEpa) and p-Propargyloxyphenylalanine (pPpa), offering insights into their respective advantages and disadvantages to aid in the selection of the optimal tool for your research needs.
This comparison guide delves into the key performance aspects of pEpa and pPpa, including their incorporation efficiency, the kinetics of subsequent labeling reactions, and potential off-target effects. All quantitative data is summarized in easy-to-read tables, and detailed experimental protocols are provided.
At a Glance: Key Differences
| Feature | This compound (pEpa) | p-Propargyloxyphenylalanine (pPpa) |
| Structure | Phenylalanine with a terminal ethynyl group directly attached to the phenyl ring. | Phenylalanine with a propargyl group linked via an ether bond to the phenyl ring. |
| Incorporation | Can be incorporated into proteins in various expression systems. | Incorporation in living cells can be limited by lower water solubility.[1][2][3] Cell-free protein synthesis (CFPS) systems can significantly enhance incorporation yields.[1][2][3] |
| Click Reaction | The terminal alkyne is available for copper-catalyzed azide-alkyne cycloaddition (CuAAC). | The terminal alkyne is also readily available for CuAAC reactions. |
| Potential Off-Target Effects | A known potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[4][5] This can have significant physiological effects in cellular and in vivo studies.[4][5] | Less is known about specific off-target effects, though its structural similarity to tyrosine might lead to interactions with tyrosine-binding proteins. |
| Stability | Generally stable once incorporated into proteins. | The ether linkage is generally stable under physiological conditions. |
Performance Data: A Quantitative Look
Incorporation Efficiency
| Expression System | This compound (pEpa) | p-Propargyloxyphenylalanine (pPpa) | Notes |
| E. coli | Yields are generally good, but can be dependent on the specific protein and the expression conditions. | Yields in E. coli can be lower due to its limited solubility. | Optimization of expression conditions (e.g., temperature, induction time) is crucial for both. |
| Mammalian Cells | Successful incorporation has been demonstrated. | Lower incorporation efficiency has been reported, likely due to poor cellular uptake.[1][2][3] | The use of engineered aminoacyl-tRNA synthetases can improve incorporation for both. |
| Cell-Free Protein Synthesis (CFPS) | Not as commonly reported. | High incorporation yields have been achieved, up to 27-fold higher than in vivo methods, by bypassing cellular uptake issues.[1][2][3] | CFPS is a highly effective method for producing proteins containing pPpa.[1][2][3] |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics
The rate of the CuAAC reaction is a critical factor for efficient protein labeling. While specific kinetic constants for the reaction with pEpa and pPpa-containing proteins are not directly compared in the literature, the reactivity of terminal alkynes in CuAAC is generally high. The reaction kinetics are influenced by several factors including the ligand used to stabilize the copper (I) catalyst, the concentration of reactants, and the accessibility of the alkyne group on the protein surface.
Experimental Protocols
The following are generalized protocols for the incorporation of pEpa or pPpa into proteins and subsequent labeling via CuAAC. These should be optimized for your specific protein of interest and experimental setup.
Protocol 1: Incorporation of pEpa/pPpa in E. coli
This protocol is adapted from methods used for other ncAAs and should be optimized for pEpa and pPpa.
1. Plasmids and Strains:
- An expression plasmid for your protein of interest with an amber stop codon (TAG) at the desired labeling site.
- A plasmid encoding an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA specific for pEpa or pPpa.
- A suitable E. coli expression strain (e.g., BL21(DE3)).
2. Culture and Induction:
- Co-transform the E. coli strain with the protein expression plasmid and the aaRS/tRNA plasmid.
- Grow the cells in a minimal medium supplemented with the appropriate antibiotics and 1 mM pEpa or pPpa.
- Induce protein expression with IPTG at an optimal temperature and for a suitable duration.
3. Protein Purification:
- Harvest the cells and purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
1. Reagents:
- Purified protein containing pEpa or pPpa (in a suitable buffer, e.g., PBS or Tris).
- Azide-functionalized probe (e.g., a fluorescent dye, biotin).
- Copper(II) sulfate (CuSO₄).
- A reducing agent (e.g., sodium ascorbate).
- A copper-chelating ligand (e.g., THPTA, TBTA).
2. Labeling Reaction:
- In a microcentrifuge tube, combine the purified protein (final concentration 10-50 µM), the azide probe (10-50 fold molar excess), and the ligand (5-10 fold molar excess over copper).
- Add CuSO₄ to a final concentration of 0.1-1 mM.
- Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
- Incubate the reaction at room temperature for 1-4 hours.
3. Removal of Excess Reagents:
- Remove unreacted probe and copper catalyst using a desalting column or dialysis.
4. Analysis:
- Confirm labeling by SDS-PAGE (visualizing fluorescence in-gel if a fluorescent probe was used) and mass spectrometry.
Visualizing the Workflow
Signaling Pathways and Logical Relationships
The primary concern with using pEpa in a biological context is its off-target effect on serotonin synthesis. The following diagram illustrates this pathway.
Conclusion: Making the Right Choice
The choice between this compound and p-Propargyloxyphenylalanine depends heavily on the specific application and experimental system.
Choose this compound (pEpa) when:
-
You are working with an in vitro system where off-target effects on cellular pathways are not a concern.
-
High water solubility is a priority for your experimental setup.
-
You are performing studies in systems where serotonin signaling is not a key pathway of interest or can be controlled for.
Choose p-Propargyloxyphenylalanine (pPpa) when:
-
You are working with a cell-free protein synthesis system, which can overcome its solubility limitations and lead to high yields of modified protein.
-
You are conducting in vivo or cellular studies where the potential off-target effects of pEpa on serotonin synthesis are a significant concern.
-
You require a bioorthogonal handle with minimal known off-target effects.
Ultimately, the optimal choice may require empirical testing in your system of interest. By carefully considering the factors outlined in this guide, researchers can make an informed decision to best suit their protein labeling needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-specific incorporation of p-propargyloxyphenylalanine in a cell-free environment for direct protein-protein click conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific incorporation of p-propargyloxyphenylalanine in a cell-free environment for direct protein-protein click conjugation. | Semantic Scholar [semanticscholar.org]
- 4. This compound: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short- and long-term effects of this compound on brain serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Bioorthogonality of p-Ethynylphenylalanine in Complex Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal non-canonical amino acid (ncAA) is a critical decision that impacts the fidelity and success of experiments in complex biological systems. This guide provides an objective comparison of p-ethynylphenylalanine (pEpa) with other commonly used ncAAs, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
This compound (pEpa) has emerged as a valuable tool for bioorthogonal chemistry, enabling the site-specific incorporation of a terminal alkyne group into proteins. This chemical handle allows for subsequent covalent modification with a wide array of probes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This guide evaluates the performance of pEpa in key areas of bioorthogonality, including incorporation efficiency, labeling kinetics, cytotoxicity, and potential off-target effects, drawing comparisons with other popular ncAAs such as azidohomoalanine (Aha) and p-acetylphenylalanine (pAcF).
Performance Comparison of Non-Canonical Amino Acids
The choice of an ncAA depends on a variety of factors, including the experimental system, the desired labeling strategy, and the tolerance of the biological system to the ncAA and the labeling reagents. The following table summarizes key performance metrics for pEpa and its alternatives.
| Feature | This compound (pEpa) | Azidohomoalanine (Aha) | p-Acetylphenylalanine (pAcF) |
| Bioorthogonal Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | CuAAC, SPAAC | Oxime/Hydrazone Ligation |
| Incorporation Efficiency | Moderate to high, dependent on the engineered aminoacyl-tRNA synthetase (aaRS). | High, often incorporated by endogenous methionyl-tRNA synthetase in methionine-auxotrophic strains. | Moderate to high, requires a specific engineered aaRS. |
| Labeling Kinetics (k₂) | CuAAC: ~10³ - 10⁴ M⁻¹s⁻¹ SPAAC: ~10⁻¹ - 10¹ M⁻¹s⁻¹ (with cyclooctynes) | CuAAC: ~10³ - 10⁴ M⁻¹s⁻¹ SPAAC: ~10⁻¹ - 10¹ M⁻¹s⁻¹ (with cyclooctynes) | ~10⁻² - 10⁻³ M⁻¹s⁻¹ |
| Cytotoxicity | Low at typical working concentrations. Copper catalyst in CuAAC can be cytotoxic. | Generally low. Copper catalyst in CuAAC can be cytotoxic. | Generally low. |
| Off-Target Reactivity | Low. The alkyne group is largely inert in the cellular environment. Potential for inhibition of tryptophan hydroxylase at high concentrations.[1][2] | Low. The azide group is highly bioorthogonal. | Low. The ketone group is bioorthogonal. |
| Key Advantages | Small, minimally perturbing chemical handle. Versatile for both CuAAC and SPAAC. | Can be incorporated using endogenous machinery in specific cell lines. | Reaction is catalyst-free and highly specific. |
| Key Disadvantages | Requires an engineered aaRS. CuAAC requires a potentially toxic copper catalyst. | Can be promiscuously incorporated in place of methionine. | Slower reaction kinetics compared to click chemistry. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of ncAA technology. Below are generalized protocols for the incorporation of pEpa into a target protein and its subsequent bioorthogonal labeling.
Protocol 1: Site-Specific Incorporation of this compound
This protocol outlines the general steps for incorporating pEpa into a protein of interest in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the engineered pEpa-specific aminoacyl-tRNA synthetase (pEpaRS) and its cognate tRNA (e.g., pEVOL-pEpa).
-
This compound
-
Luria-Bertani (LB) medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pEpa plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.
-
The following day, dilute the overnight culture into fresh LB medium containing antibiotics and pEpa (typically 1 mM).
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and purify the pEpa-containing protein using standard chromatography techniques.
Protocol 2: Bioorthogonal Labeling of pEpa-Containing Proteins via CuAAC
This protocol describes the labeling of a purified pEpa-containing protein with an azide-functionalized probe using a copper-catalyzed click reaction.
Materials:
-
Purified pEpa-containing protein
-
Azide-functionalized probe (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the azide probe in a compatible solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the purified pEpa-containing protein (typically at 10-50 µM) in PBS.
-
Add the azide probe to a final concentration of 2-5 molar equivalents over the protein.
-
Prepare a fresh catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the catalyst solution to the protein-probe mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove excess reagents and purify the labeled protein using size exclusion chromatography or dialysis.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Caption: Workflow for site-specific protein labeling using pEpa.
Caption: Schematic of the azide-alkyne cycloaddition reaction.
Off-Target Considerations
A critical aspect of bioorthogonality is the absence of off-target reactions. For pEpa, the terminal alkyne is generally considered inert within the cellular milieu. However, some studies have indicated that at high concentrations, pEpa can act as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][2][3] This is an important consideration for in vivo studies or experiments involving serotonergic systems. Researchers should perform dose-response experiments to determine a working concentration of pEpa that allows for efficient incorporation without significantly perturbing cellular physiology. Proteomic studies can also be employed to identify any potential off-target labeling.[4][5][6][7]
Conclusion
This compound is a robust and versatile non-canonical amino acid for the bioorthogonal labeling of proteins in complex biological systems. Its small size and the high efficiency of click chemistry reactions make it an attractive choice for a wide range of applications. However, the requirement for an engineered aminoacyl-tRNA synthetase and the potential cytotoxicity of the copper catalyst in CuAAC are important factors to consider. When selecting an ncAA, researchers must weigh the advantages and disadvantages of each option in the context of their specific experimental goals and biological system. This guide provides a framework for making an informed decision, empowering researchers to leverage the full potential of bioorthogonal chemistry for their scientific inquiries.
References
- 1. Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short- and long-term effects of this compound on brain serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of p-Ethynylphenylalanine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like p-Ethynylphenylalanine is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring compliance with safety standards and fostering a secure research environment.
Core Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a fume hood or in case of dust formation, use a particulate filter respirator.
General Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Quantitative Data Summary
While a comprehensive, publicly available Safety Data Sheet with detailed quantitative data for this compound is not consistently found, the following table summarizes key known properties.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Solubility in DMSO | 2.22 mg/mL (11.73 mM) |
| Storage | Store at -20°C for short-term, -80°C for long-term.[1] |
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must be conducted in accordance with institutional policies and local regulations. The following procedures are based on general best practices for chemical waste management.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place un-used or expired pure this compound in a clearly labeled, sealed container.
-
Collect any contaminated materials, such as weighing paper, gloves, or pipette tips, in a separate, sealed plastic bag or container.
-
Label the container as "Hazardous Waste" and clearly write "this compound contaminated solid waste."
-
-
Liquid Waste (Solutions):
-
Do not dispose of this compound solutions down the drain.[2]
-
Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and compatible waste container.
-
If the solvent is halogenated, use a designated halogenated waste container. For non-halogenated solvents like DMSO, use a non-halogenated waste container.
-
Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and an approximate concentration of this compound.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glass or plastic.
-
Step 2: Storage of Chemical Waste
-
Store all waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure waste containers are tightly sealed to prevent leaks or spills.
-
Keep incompatible waste streams separated to avoid dangerous reactions.
Step 3: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3]
-
Provide the waste manifest with accurate information about the contents of the waste containers.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. Always adhere to your institution's specific chemical hygiene plan and waste disposal protocols, and consult with your EHS department for any questions or clarification.
References
Personal protective equipment for handling p-Ethynylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of p-Ethynylphenylalanine. The following procedural guidance is intended to ensure the safe execution of laboratory work involving this compound.
Immediate Safety and Personal Protective Equipment (PPE)
This compound and its hydrochloride salt are chemical reagents that require careful handling to prevent potential health hazards. Based on available safety data for the hydrochloride salt, the compound is classified with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects against dust particles and accidental splashes. |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents skin contact and irritation. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from spills. |
| Respiratory Protection | Dust Mask/Respirator | N95/P100/P3 filter | Recommended when handling the powder form to avoid respiratory tract irritation.[1] |
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Operational and Disposal Plans
Handling and Storage
This compound is a white solid. All handling of the powdered form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
| Condition | Temperature | Duration |
| Short-term Storage | -20°C | 1 month |
| Long-term Storage | -80°C | 6 months |
Data sourced from supplier information.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended personal protective equipment.
-
Contain the Spill: For powdered spills, carefully cover the area with absorbent material to prevent the dust from becoming airborne.
-
Clean-up: Gently sweep the contained material into a designated waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
Waste Disposal
All waste materials containing this compound, including unused product, contaminated lab supplies, and cleaning materials, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Collect all waste in a clearly labeled, sealed container.
Experimental Protocol: Tryptophan Hydroxylase (TPH) Inhibition Assay
The following is a generalized protocol for an in vitro Tryptophan Hydroxylase (TPH) inhibition assay, a common application for this compound. Researchers should adapt this protocol based on their specific experimental requirements and available laboratory resources.
Materials
-
This compound
-
Recombinant TPH enzyme
-
TPH assay buffer
-
L-tryptophan (substrate)
-
Cofactors (e.g., ferrous ammonium sulfate, DTT)
-
Quenching solution
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence
Procedure
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution to achieve the desired test concentrations.
-
Prepare a solution of TPH enzyme in assay buffer.
-
Prepare a solution of L-tryptophan and cofactors in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the diluted this compound solutions.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the TPH enzyme solution to all wells except the negative controls.
-
Incubate the plate at the desired temperature for a specified time to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the L-tryptophan/cofactor solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the TPH enzyme (e.g., 37°C) for a predetermined duration.
-
-
Terminate Reaction:
-
Add the quenching solution to all wells to stop the reaction.
-
-
Read Plate:
-
Measure the fluorescence of each well using a microplate reader at the appropriate excitation and emission wavelengths for the assay.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizing the Workflow
Safe Handling Workflow
Caption: A flowchart outlining the key steps for the safe handling of this compound.
PPE Selection Decision Tree
Caption: A decision tree for selecting the appropriate PPE when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
